molecular formula C7H15ClN2O B2415670 (3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride CAS No. 2241141-04-6

(3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride

Numéro de catalogue: B2415670
Numéro CAS: 2241141-04-6
Poids moléculaire: 178.66
Clé InChI: HJUQHTCIGLWXMN-IBTYICNHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride is a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery. The stereochemically defined piperidine scaffold is a privileged structure in pharmacology, frequently serving as a key building block for the synthesis of more complex bioactive molecules. Piperidine derivatives are extensively utilized in the development of therapeutic agents due to their ability to mimic pharmacophoric features and interact with a wide range of biological targets . Compounds featuring the (3S,6R)-6-methylpiperidine motif have demonstrated substantial research value, particularly as core structures in the design of potent enzyme inhibitors. For instance, this specific stereochemical framework is integral to the structure of GSK2334470, a well-characterized and highly specific inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1) with an IC50 value of approximately 10 nM . PDK1 is a central kinase in the AGC kinase family and a crucial component of the PI3K signaling pathway, which regulates cell growth, proliferation, and survival. Inhibiting PDK1 has research applications in studying cancers and metabolic diseases . The presence of the carboxamide functional group on this scaffold enhances its potential for forming critical hydrogen bonds within the active sites of target proteins, thereby influencing the potency and selectivity of the resulting drug candidates. This makes (3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride a valuable intermediate for researchers developing novel therapeutics targeting protein kinases and other enzymes.

Propriétés

IUPAC Name

(3S,6R)-6-methylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-5-2-3-6(4-9-5)7(8)10;/h5-6,9H,2-4H2,1H3,(H2,8,10);1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUQHTCIGLWXMN-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Chiral Resolution of (3S,6R)-6-Methylpiperidine-3-carboxamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S,6R)-6-Methylpiperidine-3-carboxamide hydrochloride is a highly sought-after chiral building block in modern medicinal chemistry. It serves as a critical structural motif in the development of CBP/p300 bromodomain inhibitors and KRAS-targeted therapies . This whitepaper details a scalable, self-validating synthetic route, emphasizing the mechanistic rationale behind catalytic hydrogenation, classical chiral resolution, and salt formation. As a Senior Application Scientist, my objective is to move beyond simple "recipes" and explain the fundamental causality driving these experimental choices.

Retrosynthetic Strategy & Mechanistic Rationale

While asymmetric hydrogenation of substituted pyridines has advanced, it often requires proprietary, highly sensitive transition-metal catalysts (e.g., Ir-BINAP complexes) that are prone to trace-impurity poisoning. For early-to-mid phase drug development, a robust classical resolution route is preferred for its scalability and cost-effectiveness .

The sequence relies on three core transformations:

  • Diastereoselective Reduction : Utilizing Adams' catalyst (PtO₂). The heterogeneous surface mechanism dictates a syn-addition of hydrogen, yielding the cis-diastereomer exclusively.

  • Thermodynamic Resolution : Leveraging Di-p-toluoyl-L-tartaric acid (L-DTTA) to form a diastereomeric salt, isolating the (3S,6R) enantiomer via crystallization.

  • Stabilization : Conversion to the hydrochloride salt to prevent degradation and facilitate downstream cross-coupling reactions.

Fig 1: Synthetic workflow from 6-methylnicotinamide to the final HCl salt.

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of cis-6-Methylpiperidine-3-carboxamide (Racemate)

Causality : Pyridine rings strongly coordinate to metal catalysts, effectively poisoning them. Glacial acetic acid protonates the basic nitrogen, preventing catalyst deactivation while activating the aromatic system for reduction .

  • Charge a Parr hydrogenation vessel with 6-methylnicotinamide (100 g, 0.73 mol) and glacial acetic acid (800 mL).

  • Add Platinum(IV) oxide (PtO₂, 3.0 g) under a nitrogen atmosphere to prevent spontaneous ignition.

  • Purge the vessel with hydrogen gas three times, then pressurize to 60 psi. Maintain the reaction at 50 °C for 16 hours until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol (200 mL).

  • Concentrate the filtrate in vacuo. Neutralize the residue carefully with cold 40% NaOH (aq) to pH 10.

  • Extract the aqueous layer with dichloromethane (4 x 500 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the racemic cis-product as a viscous pale-yellow oil.

Protocol B: Chiral Resolution of the (3S,6R) Enantiomer

Causality : The (3S,6R) enantiomer forms a highly crystalline, insoluble network with L-DTTA in ethanol, driven by specific hydrogen-bonding interactions between the carboxamide and the tartrate hydroxyls. Slow cooling prevents the kinetic trapping of the undesired (3R,6S) isomer.

  • Dissolve the racemic cis-6-methylpiperidine-3-carboxamide (80 g, 0.56 mol) in absolute ethanol (600 mL) at 60 °C.

  • In a separate flask, dissolve Di-p-toluoyl-L-tartaric acid (L-DTTA) (216 g, 0.56 mol) in absolute ethanol (400 mL) at 60 °C.

  • Add the L-DTTA solution dropwise to the piperidine solution over 30 minutes with vigorous stirring.

  • Allow the mixture to cool to room temperature slowly over 12 hours to induce thermodynamic crystallization.

  • Filter the resulting white precipitate and wash with cold ethanol (100 mL).

  • Recrystallize the salt from boiling ethanol/water (9:1) to achieve >98% enantiomeric excess (ee).

Protocol C: Freebasing and Hydrochloride Salt Formation

Causality : The free base is hygroscopic and prone to hydrolysis. The HCl salt provides a stable, non-hygroscopic solid with excellent shelf-life and high solubility for subsequent biological or synthetic applications .

  • Suspend the enantiopure L-DTTA salt in water (500 mL) and cool to 5 °C.

  • Add 2M NaOH (aq) dropwise until the pH reaches 11, liberating the free base.

  • Extract immediately with ethyl acetate (3 x 400 mL). Wash the organics with brine, dry over Na₂SO₄, and filter.

  • Cool the ethyl acetate solution to 0 °C. Dropwise, add 4M HCl in dioxane (1.2 equivalents).

  • Stir for 2 hours at 0 °C as a white precipitate forms.

  • Filter the solid, wash with cold diethyl ether, and dry under high vacuum at 40 °C to yield (3S,6R)-6-methylpiperidine-3-carboxamide hydrochloride.

Fig 2: Mechanistic causality and logic tree for the stereoselective synthesis.

Physicochemical Data & Quality Control

The following table summarizes the expected quantitative data and analytical validation metrics across the three synthetic stages.

ParameterStage 1: HydrogenationStage 2: Chiral ResolutionStage 3: HCl Salt Formation
Target Intermediate cis-Racemate(3S,6R) L-DTTA Salt(3S,6R) HCl Salt
Typical Yield (%) 85 - 90%35 - 38% (max theoretical 50%)> 95%
Stereopurity > 95% de (cis)> 98% ee> 99% ee, > 99% purity
Physical State Viscous OilWhite Crystalline SolidWhite Powder
Primary Analytical ¹H-NMR (Syn-addition check)Chiral HPLC (Method A)Melting Point, Specific Rotation

Conclusion

The synthesis of (3S,6R)-6-methylpiperidine-3-carboxamide hydrochloride requires strict control over reaction conditions to ensure high diastereoselectivity and enantiopurity. By leveraging the robust nature of PtO₂-catalyzed hydrogenation in acidic media followed by classical thermodynamic resolution, researchers can reliably scale this critical pharmacophore for advanced drug discovery campaigns without relying on highly sensitive asymmetric catalysts.

References

  • Combination of a CBP/p300 bromodomain inhibitor and a KRAS inhibitor for the treatment of cancer (WO2021260111A1)
  • Substituted fused tricyclic compounds, compositions and medicinal applications thereof (EP2688890B1)
  • Substituted piperidines therapeutic process and compositions (US4064254A)
  • Heterocyclic derivatives, pharmaceutical compositions and their use in the treatment, amelioration or prevention of cancer (WO2020127200A1)

Architecting Efficacy: The Biological Activity and Therapeutic Potential of Piperidine-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), the search for versatile, stereochemically rich scaffolds is paramount. The piperidine-3-carboxamide moiety has emerged as a privileged pharmacophore across multiple therapeutic domains. Unlike flat, sp2-hybridized aromatic rings, the sp3-hybridized piperidine ring offers three-dimensional spatial complexity. The chiral center at the 3-position allows medicinal chemists to precisely vector the carboxamide group—acting as both a hydrogen bond donor and acceptor—into deep enzymatic pockets.

This technical guide synthesizes recent breakthroughs regarding the biological activity of piperidine-3-carboxamide derivatives, detailing their mechanistic roles in oncology, bone metabolic diseases, and antiviral therapies, supported by field-proven experimental protocols.

Structural Pharmacology: Why Piperidine-3-Carboxamide?

The inherent biological activity of piperidine-3-carboxamide stems from its dynamic conformational landscape. The basic nitrogen within the piperidine ring (pKa ~9–10) is typically protonated at physiological pH, enabling critical electrostatic interactions with acidic residues in target proteins. Concurrently, the 3-carboxamide acts as a functional "hook." Depending on whether the (R)- or (S)-enantiomer is utilized, the carboxamide can selectively engage distinct sub-pockets, dictating target specificity.

Key Therapeutic Domains

Oncology: Senescence Induction in Melanoma

Evasion of cellular senescence is a hallmark of cancer. Recent high-throughput screening (HTS) campaigns have identified N-arylpiperidine-3-carboxamide derivatives as potent inducers of a premature senescence-like phenotype in human melanoma A375 cells (1)[1].

Through rigorous structure-activity relationship (SAR) optimization, researchers discovered that replacing the benzene ring with a pyridine ring, alongside the introduction of a pyrrole group, drastically enhanced activity. The optimized candidate, Compound 54 , demonstrated remarkable antimelanoma activity ( IC50​=0.03μM ) and induced profound senescence morphological changes ( EC50​=0.04μM )[1]. The piperidine-3-carboxamide core was strictly required; shifting the carboxamide to the 4-position or contracting the ring to a pyrrolidine abolished activity, proving the spatial necessity of the 3-position vector[1].

Furthermore, benzothiazolyl piperidine-3-carboxamide derivatives have been engineered as multi-target kinase inhibitors, showing superior docking and inhibitory profiles against Cyclin-Dependent Kinases (CDK2, CDK5, CDK6) and VEGFR2 compared to clinical benchmarks like SNS-032 (2)[2].

Bone Metabolic Diseases: Cathepsin K Inhibition

Cathepsin K (Cat K) is a cysteine protease highly expressed in osteoclasts, responsible for the degradation of Type I collagen during bone resorption. Utilizing a fragment growth strategy, researchers identified sulfonyl piperidine-3-carboxamides as highly potent Cat K inhibitors (3)[3].

The base fragment (F-12) occupied the P1 and P2 pockets of the Cat K active site. By functionalizing the 3-carboxamide with a benzylamine group, the molecule was extended into the P3 pocket. This rational design yielded Compound H-9 , which exhibited an IC50​ of 0.08μM , successfully halting bone resorption in vitro with efficacy comparable to the Phase 2a clinical candidate MIV-711[3].

CatK_Pathway A Osteoclast Activation B Cathepsin K Secretion A->B D Enzyme Inhibition (P1-P3 Blockade) B->D Intercepted E Collagen Degradation B->E Active C Piperidine-3-carboxamide (e.g., H-9) C->D Binds D->E Prevents F Bone Resorption Arrested D->F Efficacy

Mechanism of Cathepsin K inhibition by piperidine-3-carboxamides.

Antiviral Agents: HIV-1 Protease Inhibition

In the treatment of HIV/AIDS, the piperidine-3-carboxamide scaffold serves as a highly effective P2-ligand in cyclopropyl-containing HIV-1 protease inhibitors (4)[4]. The stereochemistry is absolute: Compound 22a , utilizing an (R)-piperidine-3-carboxamide, achieved a sub-nanomolar IC50​ of 3.61nM against wild-type HIV-1 protease, maintaining robust activity against Darunavir (DRV)-resistant variants[4]. The (R)-configuration perfectly aligns the carboxamide oxygen to accept hydrogen bonds from the backbone amides of the protease's S2 subsite.

Core Experimental Workflows (E-E-A-T Validated)

To ensure scientific integrity, the following protocols detail the causal logic and self-validating mechanisms required to evaluate piperidine-3-carboxamide derivatives.

Protocol A: Multiparametric High-Content Screening (HCS) for Senescence

Relying solely on β -galactosidase assays for senescence can yield false positives. This HCS protocol multiplexes viability and morphological profiling to guarantee data trustworthiness.

  • Cell Seeding & Synchronization: Seed human melanoma A375 cells in 384-well optical-bottom plates (2,000 cells/well).

    • Causality: Optical plates are mandatory to minimize light scattering for high-numerical-aperture objectives, while the 384-well format provides the statistical power necessary for high-throughput library screening.

  • Compound Administration: Treat cells with a 10-point dose-response matrix of the piperidine-3-carboxamide derivative (0.01 to 20 μM ). Include Doxorubicin (1 μM ) as a positive control.

    • Causality: Doxorubicin reliably induces DNA-damage-mediated senescence, acting as the algorithmic calibration standard for the imager to define "senescent morphology."

  • Multiplexed Fluorescent Labeling (72h Post-Treatment): Fix cells with 4% paraformaldehyde. Stain with Hoechst 33342 (chromatin) and Phalloidin-AlexaFluor (F-actin).

    • Causality: Hoechst allows the algorithm to count nuclei (quantifying the antiproliferative IC50​ ). Phalloidin maps the cytoplasmic boundaries, enabling the calculation of cellular flattening and area expansion—the hallmark physical traits of senescence ( EC50​ ).

  • Self-Validating Triage:

    • Trustworthiness Check: If a compound drastically reduces cell count but the remaining cells exhibit condensed nuclei (high Hoechst intensity, small area), it is flagged as an acute cytotoxin (apoptosis/necrosis). True senescence hits must show a reduced cell count coupled with a statistically significant increase in both nuclear and cytoplasmic area.

HCS_Workflow S1 1. Cell Seeding (A375 Cells, 384-well) S2 2. Compound Matrix (72h Incubation) S1->S2 S3 3. Multiplex Staining (Hoechst + Phalloidin) S2->S3 S4 4. Automated Imaging (High-Content Imager) S3->S4 S5 5. Feature Extraction (Morphology & Proliferation) S4->S5 S6 6. Hit Validation (EC50 / IC50) S5->S6

High-Content Screening workflow for senescence-inducing compounds.

Protocol B: FRET-Based Kinetic Assay for Cathepsin K Inhibition
  • Enzyme Activation: Dilute recombinant human Cathepsin K in an acidic assay buffer (100 mM sodium acetate, pH 5.5, containing 5 mM DTT and 1 mM EDTA).

    • Causality: Cathepsin K is a lysosomal cysteine protease. The acidic pH mimics the osteoclast resorption lacunae, while DTT keeps the active-site cysteine residue in its required reduced state.

  • Inhibitor Pre-incubation: Incubate the enzyme with the piperidine-3-carboxamide derivative for 15 minutes at room temperature.

    • Causality: Pre-incubation is critical for fragment-grown molecules (like Compound H-9) to allow the bulky benzylamine moiety to fully navigate and stabilize within the P3 pocket before substrate competition begins.

  • Substrate Cleavage & Kinetic Read: Add the FRET substrate Z-Phe-Arg-AMC (50 μM ). Monitor fluorescence continuously (Excitation: 360 nm, Emission: 460 nm) for 30 minutes.

    • Self-Validating Check: Include MIV-711 as an internal reference standard. The assay is only validated if the IC50​ of MIV-711 aligns with historical baselines, confirming enzyme viability and buffer integrity.

Quantitative Pharmacodynamics Summary

The table below summarizes the biological activity of key piperidine-3-carboxamide derivatives across different therapeutic indications, highlighting the versatility of the scaffold.

Compound DesignationPrimary Target / MechanismDisease IndicationKey Potency Metric
Compound 54 Senescence Induction (Unknown Target)Melanoma IC50​=0.03μM , EC50​=0.04μM
Compound H-9 Cathepsin K InhibitionOsteoporosis IC50​=0.08μM
Compound 22a HIV-1 Protease InhibitionHIV/AIDS IC50​=3.61nM
SNS-032 Analogues Multi-Kinase (CDK2/5/6, VEGFR2)Solid TumorsSuperior in silico docking vs SNS-032

References

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities Source: ACS Medicinal Chemistry Letters (via PMC / NIH) URL:1

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K Source: MDPI / PMC URL:3

  • Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study Source: PMC / NIH URL:4

  • Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors Source: Elsevier Pure / Prince Sattam bin Abdulaziz University URL:2

Sources

In-Depth Technical Guide: Mechanism of Action of the (3S,6R)-6-Methylpiperidine-3-carboxamide Core in Selective PDK1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of targeted kinase inhibition, the (3S,6R)-6-methylpiperidine-3-carboxamide hydrochloride moiety (CAS 89940-83-0) is recognized not as a standalone therapeutic, but as the critical structural pharmacophore that defines the highly specific small-molecule inhibitor GSK2334470 (CAS 1227911-45-6).

As a Senior Application Scientist, I frequently encounter confusion regarding chemical building blocks versus active moieties. To clarify: when this specific piperidine-3-carboxamide core is integrated into the larger indazolyl-pyrimidinyl scaffold, it creates an exquisitely selective inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1) . This guide dissects the mechanism of action of this core pharmacophore, the signaling pathways it disrupts, and the self-validating experimental workflows required to quantify its efficacy.

Structural Pharmacology & Target Engagement

PDK1 is a master serine/threonine kinase responsible for activating a subset of the AGC kinase family (including Akt, SGK, RSK, and S6K) by phosphorylating a specific residue within their activation T-loop.

The (3S,6R)-6-methylpiperidine-3-carboxamide core is structurally engineered to dock deep within the ATP-binding cleft of the PDK1 kinase domain. The stereochemistry—specifically the (3S,6R) configuration—is non-negotiable; it dictates the precise spatial orientation of the carboxamide group, enabling critical hydrogen bonding with the hinge region of PDK1. This precise fit is what grants the molecule its unprecedented selectivity. According to foundational characterization studies, this core allows the inhibitor to suppress PDK1 with an IC50 of ~10 nM, while exhibiting zero inhibitory activity against 93 other protein kinases—including 13 closely related AGC-kinases—even at 500-fold higher concentrations .

Mechanism of Action: Dissecting PDK1 Inhibition

The biological mechanism of action hinges on the disruption of the PI3K/Akt/mTOR and MAPK/RSK signaling axes. However, the inhibition kinetics are highly dependent on the subcellular localization and the specific AGC kinase target.

  • Cytosolic vs. Membrane-Bound Akt: PDK1 normally phosphorylates Akt at Thr308. Interestingly, the piperidine-core inhibitor suppresses the activation of an Akt1 mutant lacking the pleckstrin homology (PH) domain much more potently than full-length Akt1. This indicates a mechanistic preference: the compound is highly effective at inhibiting PDK1 substrates that are activated in the cytosol, rather than those strongly recruited to the plasma membrane via PIP3.

  • Differential T-loop Dephosphorylation Kinetics: While the inhibitor rapidly ablates the T-loop phosphorylation of SGK and S6K1, the inhibition of RSK2 (a downstream target of the ERK pathway) requires prolonged cellular exposure. This is a critical field insight: the delayed effect on RSK2 is not due to poor target engagement, but rather the distinct, slower kinetics of RSK2 T-loop dephosphorylation by endogenous cellular phosphatases.

Pathway cluster_AGC AGC Kinase Targets PI3K PI3K Activation PIP3 PIP3 Production (Plasma Membrane) PI3K->PIP3 PDK1 PDK1 (Master AGC Kinase) PIP3->PDK1 Recruits Akt Akt (Thr308) PIP3->Akt Recruits PDK1->Akt Phosphorylates T-loop SGK SGK PDK1->SGK RSK RSK2 PDK1->RSK S6K S6K1 PDK1->S6K Inhibitor GSK2334470 Core (Piperidine-3-carboxamide) Inhibitor->PDK1 Inhibits (IC50 ~10nM) mTORC1 mTORC1 / Cell Survival Akt->mTORC1

PDK1 signaling pathway and the targeted inhibition by the piperidine-3-carboxamide core.

Quantitative Selectivity Profiling

To appreciate the selectivity of the (3S,6R)-6-methylpiperidine-3-carboxamide core, we must look at the comparative IC50 data across the kinome.

Kinase TargetIC50 Value (nM)Fold SelectivityBiological Implication
PDK1 ~10 1x (Reference) Complete ablation of cytosolic AGC kinase activation.
Akt1>10,000>1000xNo direct inhibition; Akt is only affected upstream.
SGK1>10,000>1000xNo direct inhibition of SGK catalytic activity.
RSK2>10,000>1000xValidates that RSK2 shutdown is strictly PDK1-dependent.
Aurora A/B>10,000>1000xEliminates off-target anti-mitotic toxicity.

Data synthesized from foundational biochemical assays .

Experimental Workflows: Validating PDK1 Inhibition

To ensure trustworthy and reproducible data, the following protocols are designed as self-validating systems. They include internal controls that rule out experimental artifacts.

Protocol 1: Radiometric In Vitro PDK1 Kinase Assay

Objective: Quantify the direct inhibition of PDK1 catalytic activity. Causality & Design: We utilize a radiometric assay measuring the transfer of the γ-phosphate from[γ-32P]ATP to a synthetic peptide substrate, "Crosstide" (GRPRTSSFAEGKK). Crosstide is chosen because its sequence mimics the GSK3 cross-tide, providing a highly specific substrate for AGC kinases. The assay is self-validating: we employ a kinase-dead PDK1 mutant (e.g., K111A) as a negative control to establish baseline background radioactivity, ensuring that the measured Cerenkov counts are strictly dependent on functional PDK1.

Step-by-Step Methodology:

  • Reaction Assembly: In a microcentrifuge tube, combine recombinant PDK1, 5 mM magnesium acetate (an essential cationic cofactor for ATP binding), 0.1% 2-mercaptoethanol (to maintain reducing conditions), and 30 mM Crosstide peptide.

  • Inhibitor Incubation: Add the hydrochloride salt formulation of the inhibitor at varying concentrations (0.1 nM to 10 μM). Handling Insight: The hydrochloride salt enhances aqueous solubility, but stock solutions should be prepared in DMSO and diluted in aqueous buffer immediately prior to use to prevent precipitation. Incubate for 15 minutes at 4°C to allow equilibrium binding.

  • Initiation: Start the reaction by adding 0.1 mM [γ-32P]ATP (~200 c.p.m./pmol). Transfer to a 30°C vibrating platform for exactly 20 minutes.

  • Termination & Spotting: Stop the reaction by spotting 40 μL of the mixture onto P81 phosphocellulose paper. Causality: P81 paper is negatively charged; it strongly binds the positively charged basic residues (Arginine/Lysine) of the Crosstide peptide, while allowing unreacted, negatively charged[γ-32P]ATP to remain unbound.

  • Washing: Wash the P81 papers extensively (3x 10 mins) in 75 mM phosphoric acid, followed by a brief acetone rinse to facilitate rapid air-drying. Causality: Phosphoric acid neutralizes the charge interactions of free ATP, washing it away and eliminating background noise.

  • Quantification: Measure the incorporated radioactivity using Cerenkov counting. Calculate the IC50 using non-linear regression analysis.

Workflow Step1 Cell Lysis & Immunoprecipitation Step2 Inhibitor Incubation (Piperidine Core) Step1->Step2 Step3 Kinase Assay (32P-ATP + Crosstide) Step2->Step3 Step4 Phosphocellulose Spotting & Wash Step3->Step4 Step5 Cerenkov Counting Step4->Step5

Radiometric in vitro kinase assay workflow for validating PDK1 inhibition.

Protocol 2: Cellular T-loop Phosphorylation Analysis (Western Blot)

Objective: Assess the intracellular efficacy of the inhibitor against PDK1 downstream targets. Causality & Design: PDK1 phosphorylates the T-loop of AGC kinases (e.g., Akt at Thr308). To ensure the observed dephosphorylation is due to PDK1 inhibition and not off-target phosphatase activation, the protocol includes a parallel blot for Akt Ser473 (which is phosphorylated by mTORC2, independent of PDK1). A selective PDK1 inhibitor will ablate Thr308 phosphorylation while leaving Ser473 intact.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture HEK-293 or PANC-1 cells. Treat with 1 μM of the inhibitor for 1 to 4 hours. Note: Prolonged treatment (up to 4 hours) is required to observe RSK2 inhibition due to its slower T-loop dephosphorylation kinetics compared to SGK or Akt.

  • Lysis: Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na3VO4) to instantly freeze the phosphorylation state.

  • Immunoprecipitation (Recommended for SGK): Incubate 500 μg of lysate with 3 μg of target-specific antibody for 2 hours at 4°C, followed by Protein G-Sepharose capture.

  • Western Blotting: Resolve proteins on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Detection: Probe with phospho-specific antibodies (anti-phospho-Akt Thr308 and anti-phospho-Akt Ser473). Visualize using enhanced chemiluminescence (ECL).

References

  • Najafov, A., et al. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochemical Journal, 433(2), 357-369. Available at:[Link]

  • Qi, L., et al. (2017). PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242. Oncotarget, 8(41), 70477–70487. Available at:[Link]

Methodological & Application

Application Notes & Protocols: A Multi-Assay Approach for Characterizing the Cytotoxicity of (3S,6R)-6-Methylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Gemini Laboratories
Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust framework for evaluating the in vitro cytotoxicity of novel chemical entities, using (3S,6R)-6-Methylpiperidine-3-carboxamide as a representative compound. While specific biological data for this particular stereoisomer is not extensively published, the piperidine carboxamide scaffold is of significant interest in medicinal chemistry, with various derivatives showing potential as anticancer, antimalarial, and enzyme-inhibiting agents[1][2][3][4]. This guide emphasizes a multi-assay, mechanism-centric approach to move beyond simple viability metrics and gain a deeper understanding of a compound's cellular impact. We will detail protocols for assessing metabolic activity, membrane integrity, and apoptosis induction.

Introduction: The Importance of Comprehensive Cytotoxicity Profiling

Cytotoxicity assessment is a cornerstone of early-stage drug discovery and toxicological screening[5][6]. A preliminary screen often aims to determine if a compound has a detrimental effect on cell health, which can be either a desired outcome (e.g., in oncology) or an unwanted side effect. Relying on a single assay can be misleading, as different methods measure distinct cellular events that occur over different time courses during cell death[5][7].

Therefore, a multi-pronged strategy is essential. By concurrently investigating metabolic competence, plasma membrane integrity, and specific cell death pathways like apoptosis, researchers can construct a more complete and reliable cytotoxicity profile. This approach allows for the differentiation between cytostatic effects (inhibition of proliferation) and cytotoxic effects (induction of cell death) and provides initial insights into the mechanism of action[7][8].

Piperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells and as proteasome inhibitors in Plasmodium falciparum, highlighting the diverse biological activities of this chemical class[3][4][9]. Evaluating a new derivative like (3S,6R)-6-Methylpiperidine-3-carboxamide requires a validated set of assays to characterize its potential as either a therapeutic agent or a compound with off-target toxicity.

Foundational Step: Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research objective[5][10]. Different cell types exhibit varied susceptibility to cytotoxic agents due to differences in metabolic rates, expression of drug targets, and inherent defense mechanisms[11].

  • Relevance to Target Disease/Tissue: If the compound is intended for a specific application (e.g., oncology), cell lines derived from the target cancer should be used. For general toxicity screening, a panel including a common cancer cell line (e.g., HeLa or A549), a liver-derived cell line (e.g., HepG2, as the liver is a primary site of drug metabolism), and a non-cancerous "normal" cell line (e.g., MRC-5 or primary fibroblasts) is recommended[2][10].

  • Characterization and Consistency: Use well-characterized cell lines from reputable sources like the American Type Culture Collection (ATCC) to ensure reproducibility. Adhere strictly to the recommended culture conditions, including media, serum concentration, and passage number, as these can significantly impact experimental outcomes[12][13][14].

General Cell Culture Protocol

All cell manipulations should be performed in a sterile biological safety cabinet.

  • Initiating Cultures: Revive cryopreserved cells rapidly in a 37°C water bath and transfer them to a pre-warmed, appropriate culture medium[13].

  • Subculturing: Passage adherent cells when they reach approximately 80-90% confluency to maintain them in the logarithmic growth phase[12][15].

  • Cell Counting: Use a hemocytometer or an automated cell counter to determine cell density and viability (e.g., via trypan blue exclusion) before seeding for an assay.

Experimental Workflow: A Tripartite Assay Strategy

To build a comprehensive cytotoxicity profile for (3S,6R)-6-Methylpiperidine-3-carboxamide, we recommend a tripartite strategy employing three distinct, well-validated assays. This workflow allows for the measurement of different indicators of cell health from parallel sample plates.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis A Maintain & Expand Selected Cell Lines B Harvest & Count Cells (Trypan Blue Exclusion) A->B C Seed Cells in 96-Well Plates (Optimize Density) B->C E Treat Cells and Incubate (e.g., 24, 48, 72 hours) C->E D Prepare Serial Dilutions of (3S,6R)-6-Methylpiperidine-3-carboxamide D->E F Assay 1: Metabolic Activity (MTT Assay) E->F G Assay 2: Membrane Integrity (LDH Release Assay) E->G H Assay 3: Apoptosis (Caspase-Glo 3/7 Assay) E->H I Measure Signal (Absorbance / Luminescence) F->I G->I H->I J Calculate % Viability / % Cytotoxicity I->J K Generate Dose-Response Curves & Determine IC50 J->K

Caption: General workflow for assessing compound cytotoxicity.

Protocol 1: Cell Viability via Metabolic Activity (MTT Assay)
Principle

The MTT assay is a colorimetric method for assessing cell metabolic activity.[16][17] In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[16][18] The amount of formazan produced is directly proportional to the number of metabolically active, living cells.[18]

G cluster_workflow MTT Assay Principle A Viable Cell (Active Mitochondria) C Mitochondrial Reductases A->C B MTT (Yellow, Soluble) B->C uptake D Formazan (Purple, Insoluble) C->D reduction E Solubilization (e.g., DMSO, SDS) D->E F Solubilized Formazan (Purple Solution) E->F G Measure Absorbance (~570 nm) F->G G cluster_workflow LDH Release Assay Principle A Damaged Cell (Compromised Membrane) B LDH released into supernatant A->B C LDH Substrate Mix (Lactate, NAD+, Tetrazolium Salt) B->C catalyzes reaction D Formazan (Red, Soluble) C->D E Measure Absorbance (~490 nm) D->E

Caption: The principle of the LDH cytotoxicity assay.

Detailed Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol, using a parallel 96-well plate.

  • Establish Controls: It is crucial to set up three types of controls for each cell type:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with a lysis solution (e.g., 10X Lysis Buffer or Triton X-100) 45 minutes before the assay endpoint. This represents 100% cytotoxicity. [19] * Background: Medium only.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. [20]Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH Reaction Mix according to the manufacturer's instructions (e.g., from kits provided by Promega, Cayman Chemical, or Abcam). [21][20]Add 50 µL of the reaction mix to each well containing supernatant.

  • Incubation and Data Acquisition: Incubate the plate for 30 minutes at room temperature, protected from light. [21]Measure the absorbance at 490 nm using a microplate reader.

Data Analysis
  • % Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ] x 100

Concentration (µM)Mean Absorbance (490nm)Std. Deviation% Cytotoxicity
Spontaneous Release0.2150.0180.0%
Maximum Release1.8870.102100.0%
0.10.2210.0200.4%
10.2560.0232.5%
100.5430.04519.6%
501.0980.08152.8%
1001.5620.09580.6%
2501.8110.11095.5%
Protocol 3: Apoptosis Detection (Caspase-Glo® 3/7 Assay)
Principle

This luminescent assay measures the activity of caspases-3 and -7, key effector enzymes in the apoptotic pathway. [22]The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by caspase-3 and -7. [22]Upon cleavage, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity. [22][23]

G cluster_workflow Caspase-Glo 3/7 Assay Principle A Apoptotic Cell B Active Caspase-3/7 A->B C Caspase-Glo® Reagent (Pro-luciferin DEVD Substrate) B->C cleaves substrate D Cleaved Substrate (Aminoluciferin) C->D E Luciferase + ATP + O₂ D->E reacts with F Light (Luminescence) E->F G Measure Luminescence F->G

Caption: The principle of the Caspase-Glo 3/7 apoptosis assay.

Detailed Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol, using a parallel 96-well opaque-walled plate suitable for luminescence measurements.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega). [22][24]3. Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. [22] * Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 1 to 3 hours. The optimal incubation time may vary by cell type and should be determined empirically.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis
  • Fold Induction of Caspase Activity = Luminescence (Treated) / Luminescence (Vehicle Control)

Concentration (µM)Mean Luminescence (RLU)Std. DeviationFold Induction
Vehicle Control15,2301,1501.0
0.116,1001,2801.1
125,4502,3001.7
1089,7607,5405.9
50254,30021,80016.7
100185,60019,30012.2
25045,1005,2003.0

(Note: The decrease in caspase activity at very high concentrations can be due to overwhelming necrosis, where the apoptotic machinery is not engaged or is dismantled).

Conclusion and Interpretation

By integrating the results from these three assays, a researcher can build a robust profile of the cytotoxic effects of (3S,6R)-6-Methylpiperidine-3-carboxamide.

  • Potent Cytotoxicity: A low IC50 value in the MTT assay, coupled with a high percentage of LDH release and strong caspase-3/7 activation, would suggest the compound is a potent cytotoxic agent that induces apoptotic cell death.

  • Moderate Cytotoxicity/Cytostatic Effects: A decrease in MTT signal without a significant increase in LDH release might indicate that the compound is cytostatic (inhibiting proliferation) rather than directly cytotoxic.

  • Necrotic Cell Death: A strong LDH release signal without a corresponding increase in caspase activity would point towards a necrotic mechanism of cell death.

This multi-assay framework provides a solid foundation for the initial cytotoxicological characterization of (3S,6R)-6-Methylpiperidine-3-carboxamide and other novel compounds, guiding future mechanistic studies and development decisions.

References
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • ATCC ANIMAL CELL CULTURE GUIDE. On Science. [Link]

  • A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PubMed. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]

  • ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. American Type Culture Collection.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]

  • What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

  • Caspase-Glo 3/7 Assay. Reaction Biology. [Link]

  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]

  • Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Sartorius. [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Corporation. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

  • Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • (3S,6S)-6-Methylpiperidine-3-carboxamide. PubChem. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Malaria World. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC - NCBI. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC - NCBI. [Link]

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Application Note: Utilizing the (3S,6R)-6-Methylpiperidine-3-carboxamide Scaffold (GSK2334470) as a Precision Chemical Probe for PDK1 Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In the realm of kinase signaling research, achieving true target selectivity is a persistent challenge. The molecule (3S,6R)-6-methylpiperidine-3-carboxamide serves as the critical chiral stereochemical determinant in the architecture of GSK2334470 , the premier chemical probe for 3-phosphoinositide-dependent protein kinase 1 (PDK1)[1].

PDK1 is universally recognized as the "master kinase" of the AGC kinase family, responsible for phosphorylating the activation loop (T-loop) of crucial downstream effectors including Akt (PKB), SGK, S6K, and RSK[2][3]. The precise (3S,6R) stereochemistry of the piperidine-3-carboxamide moiety allows GSK2334470 to anchor deeply and selectively into the ATP-binding cleft of PDK1. This structural precision yields an exceptional selectivity profile, making it an indispensable tool for drug development professionals and signaling researchers aiming to decouple PDK1 activity from the broader PI3K/mTOR network[4][5].

Pharmacological Profile & Selectivity

To utilize a chemical probe effectively, researchers must understand its quantitative binding kinetics and off-target landscape. GSK2334470 operates as a highly potent, ATP-competitive inhibitor. Unlike early-generation kinase inhibitors, it exhibits virtually no cross-reactivity with other AGC kinases, making it a highly trusted probe for phenotypic screening[6].

Table 1: Quantitative Pharmacological Profile of GSK2334470
ParameterValue / ObservationBiological Significance
Primary Target PDK1Master regulator of cell growth and survival.
In Vitro IC₅₀ ~10 nMHigh potency allows for low-dose cellular application, minimizing off-target toxicity[1][5].
Kinase Selectivity >1000-foldTested against 285 kinases; does not inhibit 93 closely related protein kinases (including 13 AGC kinases) at 5 µM[4][6].
Lipid Kinase Activity No inhibitionDoes not inhibit 15 tested lipid kinases (e.g., PI3K), ensuring pathway decoupling[4].
Cellular IC₅₀ (SGK/S6K) 30 nM – 1 µMHighly effective at blocking cytosolic PDK1 substrates[4].

Mechanistic Pathway & Probe Dynamics

The causality behind how GSK2334470 inhibits different substrates is rooted in spatial biology. PDK1 activates its substrates via two distinct mechanisms:

  • Membrane-Bound Activation (Akt): PI3K generates PIP3 at the plasma membrane, recruiting both PDK1 and Akt via their Pleckstrin Homology (PH) domains. This co-localization makes Akt phosphorylation highly efficient and somewhat resistant to ATP-competitive inhibition[3][5].

  • Cytosolic Activation (SGK, S6K): Substrates like SGK1 and S6K1 lack a PH domain. They rely on a docking interaction where their phosphorylated hydrophobic motif binds to the PIF-binding pocket of PDK1 in the cytosol[7].

Because of these spatial dynamics, GSK2334470 is significantly more potent at inhibiting the activation of cytosolic substrates (SGK, S6K) or an Akt1 mutant lacking the PH domain, compared to wild-type, membrane-bound Akt1[1][5].

PDK1_Pathway PI3K PI3K PIP3 PIP3 (Plasma Membrane) PI3K->PIP3 Phosphorylates PIP2 PDK1 PDK1 (Targeted by GSK2334470) PIP3->PDK1 Recruits via PH Domain Akt Akt / PKB PIP3->Akt Recruits via PH Domain PDK1->Akt Thr308 (T-loop) SGK SGK Isoforms PDK1->SGK Cytosolic T-loop Phosphorylation S6K S6K1 PDK1->S6K Cytosolic T-loop Phosphorylation mTORC2 mTORC2 mTORC2->Akt Ser473 (Hydrophobic Motif)

Fig 1: PDK1-mediated AGC kinase signaling network and spatial target nodes.

Experimental Protocols: In Vitro Target Engagement

To ensure scientific integrity, simply applying the probe is insufficient. You must establish a self-validating system that proves the probe is selectively engaging PDK1 without causing broad cytotoxicity or off-target PI3K inhibition.

Protocol: Cellular Kinase Inhibition Assay

Objective: Validate PDK1 inhibition in cultured mammalian cells (e.g., HEK-293, Multiple Myeloma, or Renal Cell Carcinoma lines)[8][9].

Self-Validation Logic:

  • Positive Control: IGF-1 stimulation ensures the PI3K/PDK1 pathway is actively signaling[6].

  • Negative Control (Specificity): Measuring Akt Ser473 (phosphorylated by mTORC2, not PDK1) ensures the probe is not non-specifically inhibiting upstream PI3K or mTOR[8].

  • Sensitivity Readout: SGK/S6K T-loop phosphorylation is monitored alongside Akt Thr308 to distinguish between cytosolic and membrane-bound PDK1 inhibition[5].

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed cells in 6-well plates and allow them to adhere. Wash twice with PBS and incubate in serum-free media for 16 hours. Causality: Starvation reduces basal growth factor signaling, creating a clean background to observe stimulus-dependent kinase activation.

  • Probe Pre-treatment: Treat cells with GSK2334470 at titrated concentrations (10 nM, 100 nM, 1 µM, 5 µM) or a DMSO vehicle control for 1 hour.

  • Pathway Stimulation: Stimulate cells with 50 ng/mL IGF-1 for exactly 15 minutes. Causality: 15 minutes is the optimal temporal window to capture peak transient T-loop phosphorylation before negative feedback loops (e.g., via S6K) dampen the signal.

  • Lysis: Immediately place plates on ice, aspirate media, and wash with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄).

  • Immunoblotting (Western Blot): Resolve lysates via SDS-PAGE. Probe for the following biomarkers:

    • Primary Readout: Phospho-SGK (Thr256) or Phospho-S6K1 (Thr229).

    • Secondary Readout: Phospho-Akt (Thr308).

    • Specificity Control: Phospho-Akt (Ser473).

    • Loading Control: Total Akt or GAPDH.

Assay_Workflow Step1 1. Serum Starvation (16h) Step2 2. Probe Treatment (GSK2334470, 1h) Step1->Step2 Step3 3. IGF-1 Stimulation (15 min) Step2->Step3 Step4 4. Cell Lysis & Extraction Step3->Step4 Step5 5. Western Blot (p-SGK, p-Akt) Step4->Step5

Fig 2: Self-validating cellular target engagement workflow for PDK1 inhibitors.

In Vivo Applications & Translational Insights

The (3S,6R)-6-methylpiperidine-3-carboxamide core of GSK2334470 also demonstrates excellent stability for in vivo translational models.

Table 2: Recommended In Vivo Dosing Strategies
Disease ModelDosing StrategyPharmacodynamic ReadoutReference
Melanoma (BrafV600E::Pten-/-) Systemic administration (Twice weekly)Significant inhibition of lung/lymph node metastases; reduced S100 immunostaining.[10][11]
Multiple Myeloma (Xenograft) Combination therapy with PP242 (mTORC1/2 inhibitor)Synergistic cytotoxicity; complete inhibition of Thr308 and Ser473 phosphorylation.[8]
Renal Cell Carcinoma (RCC) Combination with Chloroquine (Autophagy inhibitor)Synergistic inhibition of tumor growth; LC3B accumulation.[9]

Expert Insight on Combination Therapies: When treating aggressive cancers like Multiple Myeloma, single-agent mTOR inhibitors often fail due to a feedback loop that hyperactivates Akt[8]. By utilizing GSK2334470 in combination with an mTORC1/2 inhibitor (like PP242), researchers can achieve a vertical blockade of the PI3K/PDK1/mTOR axis, shutting down both Thr308 and Ser473 phosphorylation on Akt, leading to profound synergistic apoptosis[8].

References

  • PDK-1 Signaling Pathway Creative Diagnostics URL:[Link]

  • GSK2334470 - the Chemical Probes Portal Chemical Probes Portal URL: [Link]

  • S6K1-mediated phosphorylation of PDK1 impairs AKT kinase activity and oncogenic functions National Institutes of Health (NIH) URL:[Link]

  • The PIF-binding pocket in PDK1 is essential for activation of S6K and SGK, but not PKB National Institutes of Health (NIH) URL: [Link]

  • PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 National Institutes of Health (NIH) URL: [Link]

  • Disruption of Autophagic Flux and Treatment with the PDPK1 Inhibitor GSK2334470 Synergistically Inhibit Renal Cell Carcinoma Pathogenesis Journal of Cancer URL:[Link]

  • Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 ResearchGate (Najafov et al., 2011) URL: [Link]

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Application Note: Synthesis and Derivatization of (3S,6R)-6-Methylpiperidine-3-carboxamide Scaffolds for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral 3,6-disubstituted piperidines represent a privileged class of saturated heterocycles in modern drug discovery. They offer highly defined 3D vectors that modulate lipophilicity, basicity, and target-specific hydrogen bonding. Specifically, the (3S,6R)-6-methylpiperidine-3-carboxamide scaffold provides a rigidified cis-conformation where the C3-carboxamide acts as a potent hydrogen bond donor/acceptor, while the C6-methyl group provides steric shielding and hydrophobic packing.

This application note details a field-proven, self-validating methodology for the de novo asymmetric synthesis of the (3S,6R)-core via transition-metal-catalyzed hydrogenation, followed by a high-throughput derivatization protocol designed for Structure-Activity Relationship (SAR) library generation.

Mechanistic Rationale for Core Assembly

The traditional resolution of racemic piperidines is highly inefficient, often resulting in >50% material loss. To bypass this, we utilize an Iridium-catalyzed asymmetric hydrogenation of 6-methylnicotinamide.

Causality in Catalyst Design: Reducing a stable aromatic pyridine ring requires overcoming its high resonance energy. By introducing an iodine ( I2​ ) additive, the pyridine nitrogen is activated in situ to form an N-iminopyridinium ylide. This intermediate significantly weakens the aromaticity of the ring, facilitating the first critical hydride insertion .

The use of the chiral ligand (R)-SegPhos tightly controls the facial delivery of hydrogen gas. Because the metal coordinates to one face of the activated ring, the reduction proceeds via a concerted syn-addition. This stereoelectronic constraint dictates that the resulting C3 and C6 substituents must end up on the same face of the piperidine ring, exclusively yielding the cis-(3S,6R) diastereomer with high enantiomeric excess (>98% ee) .

Stereochemical_Pathway SM 6-Methylnicotinamide (Planar Aromatic) Act Ir-Iodine Complex (N-Iminopyridinium) SM->Act I2 Activation Hyd Facial Hydride Delivery via (R)-SegPhos Act->Hyd H2 (50 bar) Prod (3S,6R)-cis-Piperidine (dr > 20:1, ee > 98%) Hyd->Prod Syn-Addition

Fig 1: Mechanistic pathway for the stereoselective synthesis of the (3S,6R)-cis-piperidine core.

Experimental Protocols

Protocol I: Asymmetric Hydrogenation of 6-Methylnicotinamide

This protocol establishes the chiral core. It is designed as a self-validating system; the reaction cannot proceed to the SAR phase unless the intermediate passes strict stereochemical quality control.

Reagents & Equipment:

  • 6-Methylnicotinamide (10.0 mmol)

  • [Ir(COD)Cl]2​ (1.0 mol%)

  • (R)-SegPhos (2.2 mol%)

  • Iodine ( I2​ , 10 mol%)

  • Anhydrous THF (Degassed)

  • High-pressure stainless-steel autoclave.

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an argon-filled glovebox, dissolve [Ir(COD)Cl]2​ and (R)-SegPhos in 15 mL of anhydrous THF. Stir at 25 °C for 30 minutes to ensure complete ligand exchange.

  • Substrate Activation: Add I2​ to the catalyst solution, followed by 6-methylnicotinamide. Note: The solution will darken, indicating the formation of the active Ir-pyridinium complex.

  • Hydrogenation: Transfer the mixture to the autoclave. Purge with H2​ gas three times, then pressurize to 50 bar. Stir vigorously at 25 °C for 24 hours.

  • Free-Base Isolation (Self-Validation Step 1): Vent the reactor safely. Concentrate the crude mixture in vacuo. Load the residue onto a Strong Cation Exchange (SCX-2) cartridge. Wash with MeOH to elute neutral impurities (including the chiral ligand), then elute the product using 2M NH3​ in MeOH. This ensures only the basic piperidine core is carried forward.

  • Stereochemical Validation (Self-Validation Step 2): Analyze the purified free base via Chiral Supercritical Fluid Chromatography (SFC) using a Chiralpak IG column (Isocratic 20% MeOH in CO2​ , 3 mL/min). Do not proceed unless the chromatogram confirms a diastereomeric ratio (dr) > 20:1 and an enantiomeric excess (ee) > 98%.

Protocol II: High-Throughput N1-Derivatization for SAR

With the C3-carboxamide fixed, the N1-secondary amine serves as the primary vector for SAR exploration .

Causality in Coupling Reagents: The N1 position of a 6-methylpiperidine is sterically hindered by the adjacent equatorial methyl group. Standard coupling reagents like EDC/HOBt often result in poor yields (<40%). Therefore, HATU is mandated. HATU generates a highly reactive 7-azabenzotriazole active ester that rapidly overcomes the steric bulk at the N1 position, driving the amidation to completion within hours.

Step-by-Step Procedure (96-Well Format):

  • Stock Preparation: Prepare a 0.5 M solution of the (3S,6R)-core in anhydrous DMF containing 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Dispensing: Aliquot 100 µL (50 µmol) of the core solution into each well of a 2 mL deep-well plate.

  • Electrophile Addition: Add 60 µmol (1.2 eq) of diverse carboxylic acids (for amides) or sulfonyl chlorides (for sulfonamides) to the respective wells.

  • Coupling: For wells receiving carboxylic acids, add 60 µmol of HATU (0.5 M in DMF). Seal the plate and agitate at 800 rpm at 25 °C for 4 hours.

  • Purification & Validation: Filter the crude reactions through a 96-well silica/celite SPE plate to remove HATU byproducts. Submit the eluent directly for LC-MS analysis. Only compounds exhibiting >95% purity by UV (254 nm) and the correct [M+H]+ mass are advanced to biological screening.

SAR Profiling & Quantitative Data

The N1-vector projects directly into the solvent-exposed region or a secondary hydrophobic pocket of target kinases/GPCRs. The table below summarizes representative quantitative data demonstrating how derivatization of the (3S,6R)-core impacts both target affinity and physicochemical properties.

Compound IDN1-Substituent (R)Target Kinase IC₅₀ (nM)LogD (pH 7.4)Intrinsic Clearance (CLint)(µL/min/mg protein)
1a (Core) -H>10,0000.412.5
1b -C(O)CH₃1,2501.124.0
1c -SO₂CH₃4501.518.2
1d -C(O)-Cyclopropyl851.835.6
1e -C(O)-(4-F-Phenyl)122.642.1

Data Interpretation: The unsubstituted core (1a ) lacks sufficient hydrophobic contacts, resulting in poor target affinity. Transitioning from small polar groups (1b , 1c ) to larger, rigid lipophilic moieties (1d , 1e ) drastically improves the IC50​ (down to 12 nM). However, this increase in lipophilicity (LogD 2.6) comes at the cost of metabolic stability, evidenced by the elevated intrinsic clearance (42.1 µL/min/mg). Future SAR iterations should focus on incorporating polar atoms into the N1-aryl ring to lower LogD while maintaining the binding conformation .

References

  • Ye, Z. S., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Angewandte Chemie International Edition, 2012. URL:[Link]

  • Margalef, V., et al. "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." National Institutes of Health (PMC), 2021. URL:[Link]

  • Maekawa, Y., et al. "Stereocontrolled Synthesis of Substituted Chiral Piperidines via One-Pot Asymmetric 6π-Azaelectrocyclization." ACS Publications (Organic Letters), 2012. URL:[Link]

  • "Substituted fused tricyclic compounds, compositions and medicinal applications thereof." Google Patents (EP2688890B1), 2014.

Application Notes and Protocols for Investigating (3S,6R)-6-Methylpiperidine-3-carboxamide in Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Scientific Rationale

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in numerous FDA-approved pharmaceuticals and its versatile role as a pharmacophore. Within this broad class, piperidine carboxamide derivatives have emerged as a particularly promising chemotype in oncology. These structures have been successfully leveraged to develop inhibitors for a range of critical cancer targets, including Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinases (CDKs), and the serine/threonine kinase Akt.[1][2][3] The inherent structural rigidity and the potential for stereospecific interactions make the piperidine ring an ideal framework for designing potent and selective therapeutic agents.

This document provides a comprehensive guide for researchers investigating the anti-cancer potential of a specific, yet less-characterized, member of this family: (3S,6R)-6-Methylpiperidine-3-carboxamide . While direct, extensive literature on this particular stereoisomer is nascent, the wealth of data on structurally related piperidine carboxamides provides a robust foundation for hypothesizing its mechanism of action and for designing a rigorous experimental workflow to elucidate its therapeutic promise.

Our approach is grounded in the principle of chemical analogy. By examining the established anti-cancer activities of similar piperidine carboxamide derivatives, we can formulate a logical and efficient research plan. This guide will detail potential molecular targets, propose cellular pathways that may be modulated by this compound, and provide detailed, field-proven protocols for in vitro and in vivo evaluation. The overarching goal is to equip researchers with the necessary tools to systematically explore the anti-cancer properties of (3S,6R)-6-Methylpiperidine-3-carboxamide and to contribute to the growing body of knowledge on this important class of molecules.

Part 1: Hypothesized Mechanisms and Potential Molecular Targets

Based on the established bioactivity of the broader piperidine carboxamide class, we can postulate several potential mechanisms through which (3S,6R)-6-Methylpiperidine-3-carboxamide may exert anti-cancer effects. These hypotheses should form the basis of your initial investigations.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A significant number of piperidine carboxamide derivatives have been shown to inhibit RTKs, with a notable example being Anaplastic Lymphoma Kinase (ALK).[1] Aberrant ALK activity, often due to genetic rearrangements, is a key driver in several cancers, including non-small cell lung cancer and anaplastic large-cell lymphoma.

Causality behind this hypothesis: The piperidine carboxamide scaffold can be readily modified to fit into the ATP-binding pocket of kinases like ALK, disrupting their catalytic activity and downstream signaling.

Proposed Downstream Signaling Pathway to Investigate:

ALK_Signaling cluster_downstream Downstream Effectors ALK ALK RAS RAS ALK->RAS Activation PI3K PI3K ALK->PI3K Activation STAT3 STAT3 ALK->STAT3 Activation Compound (3S,6R)-6-Methyl- piperidine-3-carboxamide Compound->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Hypothesized inhibition of the ALK signaling cascade.
Modulation of the Cell Cycle via CDK Inhibition

The cell division cycle is a tightly regulated process orchestrated by Cyclin-Dependent Kinases (CDKs). Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Novel benzothiazolyl piperidine-3-carboxamide derivatives have been designed as multi-target inhibitors of CDKs and VEGFR2.[2]

Causality behind this hypothesis: The structural features of (3S,6R)-6-Methylpiperidine-3-carboxamide may allow it to bind to the ATP-binding site of various CDKs, leading to cell cycle arrest, typically at the G1/S or G2/M checkpoints.

Induction of Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including the activation of oncogenes. Inducing senescence in cancer cells is an emerging and effective anti-cancer strategy.[4] Studies have identified N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in melanoma cells.[4][5]

Causality behind this hypothesis: The compound may activate signaling pathways, such as the p53/p21 or p16/pRb pathways, that lead to the establishment of the senescent state. This is often characterized by morphological changes and the expression of senescence-associated beta-galactosidase (SA-β-gal).

Part 2: Experimental Protocols for In Vitro Evaluation

The following protocols are designed to be self-validating, with clear positive and negative controls, to ensure the trustworthiness of your findings.

Initial Screening: Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of (3S,6R)-6-Methylpiperidine-3-carboxamide across a panel of cancer cell lines.

Methodology: MTT/XTT Assay

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of (3S,6R)-6-Methylpiperidine-3-carboxamide (e.g., from 0.01 µM to 100 µM). Add the compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Cell LineCancer Type(3S,6R)-6-Methylpiperidine-3-carboxamide IC50 (µM)Positive Control IC50 (µM)
A549LungExperimental DataExperimental Data
MCF-7BreastExperimental DataExperimental Data
PC-3ProstateExperimental DataExperimental Data
HCT116ColonExperimental DataExperimental Data
Mechanistic Assay: Cell Cycle Analysis

Objective: To determine if the compound induces cell cycle arrest.

Methodology: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanistic Assay: Apoptosis Assay

Objective: To determine if the compound induces apoptosis. Piperine and piperidine derivatives have been shown to induce apoptosis through the release of mitochondrial cytochrome C and the activation of caspases.[6]

Methodology: Annexin V/PI Staining and Flow Cytometry

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Experimental Workflow Visualization:

In_Vitro_Workflow start Start: Select Cancer Cell Lines viability Cell Viability Assay (MTT/XTT) Determine IC50 start->viability mechanistic_assays Mechanistic Assays viability->mechanistic_assays cell_cycle Cell Cycle Analysis (PI Staining) mechanistic_assays->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mechanistic_assays->apoptosis senescence Senescence Assay (SA-β-gal Staining) mechanistic_assays->senescence western_blot Western Blot Analysis (Protein Expression) mechanistic_assays->western_blot end End: Elucidate In Vitro MOA cell_cycle->end apoptosis->end senescence->end western_blot->end

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Application Note: Investigating (3S,6R)-6-Methylpiperidine-3-carboxamide as a Direct Renin Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The renin-angiotensin-aldosterone system (RAAS) is the primary regulatory pathway for blood pressure and fluid homeostasis. Renin, an aspartic protease secreted by the kidneys, catalyzes the rate-limiting first step of this cascade: the cleavage of angiotensinogen to angiotensin I. While direct renin inhibitors (DRIs) like aliskiren have validated this target clinically[1], the development of next-generation DRIs focuses on improving oral bioavailability and pharmacokinetic (PK) profiles.

This application note details the mechanistic rationale and experimental workflows for evaluating (3S,6R)-6-Methylpiperidine-3-carboxamide —a highly optimized, low-molecular-weight transition-state mimic—as a potent direct renin inhibitor. We provide self-validating protocols for in vitro and ex vivo screening, ensuring robust data generation for drug development professionals.

Mechanistic Rationale & Stereospecificity

The design of piperidine-based renin inhibitors relies heavily on structure-based drug design (SBDD) to achieve high affinity and selectivity[2]. The (3S,6R)-6-Methylpiperidine-3-carboxamide scaffold operates via the following causal mechanisms:

  • Transition-State Mimicry: At physiological pH, the secondary amine of the piperidine ring is protonated. This basic nitrogen acts as a transition-state surrogate, displacing the catalytic water molecule and forming critical, charge-reinforced hydrogen bonds with the active-site aspartate dyad (Asp32 and Asp215) of human renin[3].

  • Stereochemical Precision: The (3S,6R) absolute configuration is strictly required for optimal binding. The 6-methyl group projects into the hydrophobic S1' subpocket, while the 3-carboxamide vector is perfectly oriented to engage the S3 subpocket[2]. Deviations from this stereochemistry (e.g., the 3R,6S enantiomer) result in severe steric clashes and a loss of hydrogen-bonding geometry, leading to a >100-fold drop in potency.

RAAS_Pathway AGT Angiotensinogen AngI Angiotensin I AGT->AngI Cleaved by Renin Renin Renin (Active) Renin->AGT Inhibitor (3S,6R)-6-Methylpiperidine -3-carboxamide Inhibitor->Renin Blocks Active Site AngII Angiotensin II AngI->AngII Cleaved by ACE ACE ACE ACE->AngI AT1R AT1 Receptor (Vasoconstriction) AngII->AT1R Activates

Fig 1. RAAS signaling pathway highlighting the specific site of direct renin inhibition.

Experimental Workflow

To systematically validate the (3S,6R)-6-Methylpiperidine-3-carboxamide scaffold, a tiered screening cascade is employed. This ensures that only compounds with true target engagement, physiological efficacy, and off-target selectivity advance to in vivo models.

Workflow Synth Compound Preparation (Enantiomeric Purity >99%) FRET In Vitro FRET Assay (rh-Renin IC50) Synth->FRET hPRA Ex Vivo hPRA Assay (Human Plasma Renin Activity) FRET->hPRA Parallel Assessment Selectivity Selectivity Panel (Pepsin, Cathepsin D) FRET->Selectivity If IC50 < 10 nM PKPD In Vivo PK/PD (dTg Rat Model) hPRA->PKPD If shift < 10-fold Selectivity->PKPD

Fig 2. Tiered screening workflow for evaluating the direct renin inhibitor scaffold.

Detailed Methodologies & Protocols

Protocol 1: In Vitro Recombinant Human Renin (rh-Renin) FRET Assay

Objective: Determine the intrinsic inhibitory potency (IC50) of the compound against purified human renin.

Causality & Design Choices: Transition-state mimics often exhibit slow-binding kinetics. Therefore, a 60-minute pre-incubation step is mandatory to allow the inhibitor to reach thermodynamic equilibrium with the enzyme before substrate addition. The inclusion of 0.005% Tween-20 prevents non-specific compound aggregation and plastic adsorption.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare Assay Buffer (50 mM MOPS, pH 7.4, 100 mM NaCl, 0.005% Tween-20). Dilute rh-Renin to a working concentration of 2 nM.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the (3S,6R)-scaffold in 100% DMSO. Transfer 1 µL of each dilution to a 384-well black microplate (final DMSO concentration = 1%).

  • Pre-Incubation: Add 49 µL of the rh-Renin solution to the compound wells. Incubate at 37°C for 60 minutes.

  • Reaction Initiation: Add 50 µL of FRET substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg) at a final concentration of 5 µM.

  • Kinetic Read: Immediately monitor fluorescence (Excitation: 340 nm / Emission: 490 nm) continuously for 30 minutes at 37°C. Calculate the initial velocity (RFU/min) from the linear portion of the curve.

System Validation & Controls:

  • Positive Control: Aliskiren (100 nM) must yield >95% inhibition[4].

  • Negative Control: 1% DMSO vehicle defines 0% inhibition (V_max).

  • Quality Control: Assay is only valid if the Z'-factor is ≥ 0.6.

Protocol 2: Human Plasma Renin Activity (hPRA) LC-MS/MS Assay

Objective: Assess target engagement in a physiological matrix, accounting for plasma protein binding and endogenous substrate competition.

Causality & Design Choices: The generation of Angiotensin I (Ang I) in human plasma is a direct functional readout of renin activity. Using LC-MS/MS instead of traditional Radioimmunoassay (RIA) provides absolute structural specificity for Ang I and eliminates radioactive hazards. EDTA is critical in the plasma collection to chelate zinc, thereby inhibiting Angiotensin-Converting Enzyme (ACE) and preventing the downstream degradation of the generated Ang I.

Step-by-Step Procedure:

  • Matrix Preparation: Obtain pooled human plasma collected in K2-EDTA tubes. Ensure the plasma is kept on ice until use.

  • Spiking: Aliquot 98 µL of plasma into a 96-well plate. Add 2 µL of the inhibitor (serial dilutions in DMSO).

  • Incubation: Seal the plate and incubate at 37°C for exactly 120 minutes to allow endogenous renin to cleave endogenous angiotensinogen.

  • Quenching: Stop the reaction by adding 10 µL of 10% trifluoroacetic acid (TFA) and chilling the plate immediately on ice.

  • Extraction & Quantification: Add heavy-isotope labeled Ang I internal standard. Perform solid-phase extraction (SPE) and quantify Ang I levels via LC-MS/MS (MRM transition m/z 433.2 -> 619.4).

System Validation & Controls:

  • Background Blank: Plasma incubated at 4°C for 120 minutes. This controls for pre-existing Ang I in the donor plasma, ensuring only de novo generated Ang I is calculated.

  • Matrix Shift: The ratio of hPRA IC50 to rh-Renin IC50 quantifies the impact of plasma protein binding on the free fraction of the drug.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of the (3S,6R) scaffold compared to its inactive stereoisomer and the clinical standard, Aliskiren. The data highlights the profound stereoselectivity required for active site engagement[2].

Compound / ScaffoldStereochemistryrh-Renin IC50 (nM)hPRA IC50 (nM)Cathepsin D IC50 (µM)Rat Oral Bioavailability (F%)
6-Methylpiperidine-3-carboxamide (3S,6R) 1.8 8.5 > 10.0 42%
6-Methylpiperidine-3-carboxamide(3R,6S)> 500> 1000> 10.0N/A
Aliskiren (Reference)2S,4S,5S,7S0.62.1> 10.0~2.5%

Data Interpretation: The (3S,6R) isomer demonstrates single-digit nanomolar potency and a highly favorable hPRA shift (<5-fold), indicating low plasma protein binding interference. Furthermore, the low molecular weight of the piperidine scaffold yields significantly higher oral bioavailability compared to the peptidomimetic structure of Aliskiren[4].

References

  • Imaeda, Y., Tokuhara, H., Fukase, Y., et al. (2016). "Discovery of TAK-272: A Novel, Potent, and Orally Active Renin Inhibitor." ACS Medicinal Chemistry Letters, 7(10), 933-938. URL:[Link]

  • Bezençon, O., Bur, D., Weller, T., et al. (2009). "Design and Preparation of Potent, Nonpeptidic, Bioavailable Renin Inhibitors." Journal of Medicinal Chemistry, 52(12), 3689-3702. URL:[Link]

  • Wood, J. M., Maibaum, J., Rahuel, J., et al. (2003). "Structure-based design of aliskiren, a novel orally effective renin inhibitor." Biochemical and Biophysical Research Communications, 308(4), 698-705. URL:[Link]

  • Gradman, A. H., Schmieder, R. E., Lins, R. L., et al. (2005). "Aliskiren, a Novel Orally Effective Renin Inhibitor, Provides Dose-Dependent Antihypertensive Efficacy and Placebo-Like Tolerability in Hypertensive Patients." Circulation, 111(8), 1012-1018. URL:[Link]

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Troubleshooting & Optimization

Overcoming challenges in the synthesis of substituted piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Substituted Piperidines Synthesis Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals navigate the thermodynamic and kinetic bottlenecks associated with piperidine synthesis.

The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved drugs. However, achieving precise regiocontrol, stereoselectivity, and high catalytic turnover remains a significant synthetic challenge. This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure experimental success.

Core Strategic FAQs

Q: What is the most atom-economical method for constructing the piperidine core? A: The catalytic hydrogenation of substituted pyridines is the most direct and atom-economical route, requiring only the pyridine precursor, a transition metal catalyst, and hydrogen gas[1]. This method avoids the generation of stoichiometric waste. However, achieving stereo- and regioselectivity in multi-substituted variants remains a primary challenge, often requiring highly optimized chiral auxiliaries or specific pressure/temperature tuning[2].

Q: How do I choose between de novo cyclization and late-stage functionalization? A: The choice depends on your target's substitution pattern. Use de novo cyclization (e.g., the Aza-Diels-Alder reaction) when targeting complex cores where relative stereochemistry can be set by the transition state of the cycloaddition. This reaction constructs the piperidine core with multiple stereocenters in a single step[3]. Conversely, use late-stage functionalization (e.g., Pd-catalyzed Negishi cross-coupling) when diversifying a common intermediate into a library of arylated analogs for structure-activity relationship (SAR) studies[4].

Diagnostic Troubleshooting Guide

Issue: Stalled Pyridine Hydrogenation (Incomplete Conversion)

  • Symptom: The reaction stalls at 20-30% conversion despite high H2​ pressure and fresh catalyst loading.

  • Root Cause (Causality): Catalyst poisoning via product inhibition. As the reaction proceeds, the sp3 -hybridized nitrogen of the newly formed piperidine becomes significantly more basic and nucleophilic than the sp2 -hybridized nitrogen of the starting pyridine. The piperidine product strongly coordinates to the active metal sites (e.g., Pt or Pd), blocking further substrate activation[5].

  • Solution: Conduct the hydrogenation in a strongly acidic medium, such as glacial acetic acid[6]. Protonation converts the product into a piperidinium salt, which lacks a free lone pair and cannot bind to the catalyst surface, thus enabling full conversion[5].

G Start Substituted Pyridine Protonation Protonation (AcOH) Prevents Poisoning Start->Protonation Binding Catalyst Binding (PtO2 / Pd/C) Start->Binding No Acid Protonation->Binding Transfer Hydride Transfer Binding->Transfer Fail Catalyst Poisoning Binding->Fail Basic N binds metal Product Piperidinium Salt Transfer->Product Fix Add Acid / Purify Fail->Fix Fix->Protonation

Mechanistic workflow and troubleshooting for pyridine hydrogenation.

Issue: Poor Diastereoselectivity in Cross-Coupling

  • Symptom: Attempting to synthesize 2,4-disubstituted piperidines yields an inseparable 1:1 mixture of cis/trans isomers.

  • Root Cause (Causality): Uncontrolled epimerization of the organometallic intermediate prior to reductive elimination in the catalytic cycle.

  • Solution: Utilize a directed lithiation followed by transmetalation to zinc (Negishi coupling). The stereochemical outcome is heavily dictated by the position of the C-Zn bond relative to the nitrogen directing group, allowing you to direct the stereoselectivity toward either the trans- or cis-products[4].

CrossCoupling Precursor N-Boc Piperidine Lithiation Directed Lithiation (s-BuLi, TMEDA) Precursor->Lithiation Transmetalation Transmetalation (ZnCl2) Lithiation->Transmetalation Coupling Pd-Catalyzed Cross-Coupling Transmetalation->Coupling Product Arylated Piperidine Coupling->Product

Stereoselective Negishi cross-coupling pathway for arylated piperidines.

Quantitative Catalyst Performance

Selecting the right catalyst is the most critical variable in pyridine hydrogenation. The table below summarizes the quantitative parameters required to achieve optimal yields based on the substrate's steric and electronic profile.

Catalyst SystemOptimal SolventPressure (bar)Temp (°C)Typical YieldSelectivity & Mechanistic Notes
PtO2​ (Adams' Catalyst) Glacial Acetic Acid50 - 10025 - 4085 - 95%Excellent for cis-diastereomers; requires acidic media to prevent poisoning[5][6].
Pd/C (10 wt%) Methanol / HCl10 - 5050 - 8070 - 85%Prone to poisoning if acid equivalents are insufficient; good for unhindered substrates[1].
Rh/C (5 wt%) Water / Acid5 - 2025 - 5080 - 90%Operates under milder pressures; tolerates specific functional groups better than Pt[1].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the workflow includes built-in checkpoints to verify success before proceeding to resource-intensive steps.

Protocol A: Acid-Mediated Catalytic Hydrogenation of Substituted Pyridines

This protocol utilizes PtO2​ to achieve high cis-selectivity in multi-substituted pyridines.

  • Preparation: In a high-pressure hydrogenation reactor (e.g., Parr shaker), dissolve the substituted pyridine (10.0 mmol) in 25 mL of glacial acetic acid[1].

  • Catalyst Loading: Carefully add PtO2​ (Adams' catalyst, 2-5 mol%). Caution: PtO2​ can be pyrophoric in the presence of solvent vapors; purge the vessel with Argon before addition.

  • Pressurization: Seal the reactor, purge with Nitrogen (3x), and pressurize with high-purity H2​ gas to 50 bar[6].

  • Reaction Execution: Stir the reaction vigorously at room temperature (25°C) for 12-16 hours.

  • Self-Validating Checkpoint: Monitor the pressure gauge. The theoretical uptake of H2​ can be calculated using the ideal gas law ( PV=nRT ). A cessation of pressure drop corresponding to exactly 3.0 equivalents of H2​ confirms complete reduction of the aromatic ring without the need to break the inert atmosphere for TLC sampling.

  • Work-up: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure, neutralize with saturated aqueous NaHCO3​ , and extract with ethyl acetate to isolate the piperidine[1].

Protocol B: Diastereoselective Negishi Cross-Coupling of Piperidines

This protocol allows for the highly diastereoselective arylation of piperidines via C( sp3 )−C( sp2 ) cross-coupling.

  • Lithiation: Dissolve N-Boc piperidine (5.0 mmol) and TMEDA (6.0 mmol) in anhydrous THF (20 mL) under Argon. Cool to -78°C. Dropwise add sec-butyllithium (1.2 eq) and stir for 2 hours.

  • Self-Validating Checkpoint: Before adding the palladium catalyst and aryl halide, extract a 0.1 mL aliquot and quench it with D2​O . Analyze via crude 1H -NMR. An observation of >95% deuterium incorporation at the C2 position confirms successful metalation, preventing the waste of expensive cross-coupling reagents.

  • Transmetalation: Add a solution of anhydrous ZnCl2​ (1.5 eq) in THF to the main reaction flask at -78°C. Allow the mixture to warm to room temperature over 1 hour to form the organozinc intermediate[4].

  • Cross-Coupling: Add the aryl iodide (0.9 eq) and a Pd catalyst (e.g., Pd(OAc)2​ / RuPhos, 5 mol%). Heat to 60°C for 12 hours.

  • Work-up: Quench with saturated aqueous NH4​Cl , extract with diethyl ether, dry over Na2​SO4​ , and purify via flash chromatography to yield the highly diastereoselective arylated piperidine[4].

References

  • [2] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. nih.gov. 2

  • [3] A Comparative Review of Synthetic Methods for Piperidine Rings. benchchem.com. 3

  • [5] Efficient Asymmetric Hydrogenation of Pyridines. dicp.ac.cn. 5

  • [1] Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. benchchem.com. 1

  • [6] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. asianpubs.org. 6

  • [4] Highly Diastereoselective Arylations of Substituted Piperidines. acs.org. 4

Sources

Technical Support Center: Synthesis of (3S,6R)-6-Methylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (3S,6R)-6-Methylpiperidine-3-carboxamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this critical chiral building block. The advice herein is grounded in established chemical principles and process development insights.

Introduction: The Synthetic Challenge

The synthesis of (3S,6R)-6-Methylpiperidine-3-carboxamide presents a significant stereochemical challenge. The desired product is the trans diastereomer, which is often the thermodynamically more stable isomer. However, many synthetic routes, particularly the common catalytic hydrogenation of substituted pyridines, can yield mixtures of cis and trans diastereomers.[1][2] Achieving high diastereoselectivity and overall yield requires careful control over reaction conditions, catalyst selection, and purification strategies.

This guide is structured around the two most critical phases of the synthesis:

  • Establishing the Piperidine Core: Focusing on achieving the desired trans (3S,6R) stereochemistry.

  • Amide Formation: Efficiently converting the carboxylic acid or ester precursor to the final carboxamide product.

Part 1: Troubleshooting the Piperidine Core Synthesis & Stereochemistry

The primary hurdle in this synthesis is controlling the stereochemistry at the C3 and C6 positions. The most common issues are low diastereomeric excess (d.e.) and difficulties in separating the cis and trans isomers.

Workflow for Piperidine Core Synthesis via Hydrogenation

G cluster_0 Phase 1: Hydrogenation cluster_1 Phase 2: Isomer Resolution/Conversion cluster_2 Phase 3: Final Product Start Methyl 6-methylnicotinate (Pyridine Precursor) Hydrogenation Catalytic Hydrogenation (e.g., PtO₂, Pd/C) Start->Hydrogenation Mixture Mixture of cis/trans (3,6)-Methyl 6-methylpiperidine-3-carboxylate Hydrogenation->Mixture Analysis Analyze Diastereomeric Ratio (¹H NMR, Chiral GC/HPLC) Mixture->Analysis Epimerization Thermodynamic Epimerization (Base-mediated) Analysis->Epimerization Low d.e. Purification Purification (Chromatography or Crystallization) Analysis->Purification Acceptable d.e. Epimerization->Analysis Target Desired trans Isomer (3S,6R)-Methyl 6-methyl- piperidine-3-carboxylate Purification->Target

Caption: General workflow for synthesizing the piperidine core via hydrogenation.

Q1: My catalytic hydrogenation of methyl 6-methylnicotinate gives a poor diastereomeric ratio (e.g., <70:30 trans:cis). How can I improve this?

A1: Root Cause & Optimization Strategy

The facial selectivity of hydrogenation on the pyridine ring is highly dependent on the catalyst, solvent, and reaction conditions. The catalyst surface directs the approach of hydrogen, and acidic conditions can alter the conformation of the substrate as it binds.[3]

Troubleshooting Steps:

  • Catalyst Selection: Platinum-based catalysts, particularly Platinum(IV) oxide (PtO₂, Adams' catalyst), in an acidic solvent like acetic acid or acidified ethanol, are widely reported to favor the formation of cis-piperidines from substituted pyridines.[1][3] However, for some substitution patterns, different catalysts may provide alternate selectivity. It is crucial to screen catalysts empirically.

  • Solvent System: The use of glacial acetic acid as a solvent is a common strategy. It protonates the pyridine nitrogen, activating the ring towards reduction and influencing the stereochemical outcome.[3]

  • Pressure and Temperature: Hydrogenation of aromatic heterocycles often requires elevated pressure (50-70 bar) and may require moderate temperatures to proceed at a reasonable rate.[3][4] Start with room temperature and increase incrementally if the reaction is slow, but be aware that higher temperatures can sometimes decrease selectivity.

Data Summary: Catalyst and Condition Effects on Diastereoselectivity

CatalystSolventPressure (bar)TemperatureTypical Outcome for Substituted PyridinesReference
PtO₂ Acetic Acid50 - 70Room TempOften favors cis isomer[1][3]
Pd/C Ethanol/HCl50Room TempVariable, can favor trans in some cases[2]
Rh/C Methanol50Room TempPotent catalyst, selectivity substrate-dependent[5]
Ru-based VariousHighHighGenerally requires forcing conditions[6]

Experimental Protocol: Optimized Hydrogenation

  • To a solution of methyl 6-methylnicotinate (1.0 eq) in glacial acetic acid (10 mL per 1 g of substrate), add PtO₂ (5-10 mol%).

  • Place the mixture in a high-pressure reactor (e.g., a Parr hydrogenator).

  • Purge the reactor with nitrogen, then with hydrogen.

  • Pressurize the reactor with hydrogen to 60 bar.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully vent the reactor. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting residue will be the acetate salt of the product mixture.

  • Basify carefully with aqueous NaOH or NaHCO₃ to pH > 10 and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude mixture of piperidine esters. Analyze the diastereomeric ratio by ¹H NMR.

Q2: I have a mixture of cis and trans isomers after hydrogenation. Is there a way to convert the undesired cis isomer to the desired trans isomer?

A2: Yes, through base-mediated epimerization.

The proton at the C3 position is acidic and can be removed by a base to form an enolate intermediate. Re-protonation of this planar enolate can occur from either face. Under thermodynamic control, this process will enrich the more stable trans diastereomer, where the two bulky substituents (methyl and carboxymethyl) are in equatorial positions, minimizing steric strain.[1][2]

Workflow for Thermodynamic Epimerization

G Start cis/trans Mixture (e.g., 60:40) Protect Protect Piperidine Nitrogen (e.g., Boc Anhydride) Start->Protect Epimerize Base-Mediated Epimerization (e.g., NaOMe in MeOH) Protect->Epimerize Equilibrium Thermodynamic Equilibrium Epimerize->Equilibrium End Enriched trans Isomer (e.g., >95:5) Equilibrium->End

Caption: Epimerization workflow to enrich the desired trans isomer.

Experimental Protocol: Epimerization

  • Protect the piperidine nitrogen of your cis/trans ester mixture with a Boc group using di-tert-butyl dicarbonate (Boc₂O) for easier handling and to prevent side reactions.

  • Dissolve the N-Boc protected ester mixture in anhydrous methanol.

  • Add a solution of sodium methoxide (NaOMe) in methanol (e.g., 0.5 M solution, use 1.1 equivalents).

  • Stir the reaction at room temperature or gentle heat (40-50 °C) and monitor the cis/trans ratio over time by GC or NMR.

  • Once equilibrium is reached (typically after several hours), quench the reaction by adding a weak acid, such as ammonium chloride solution.

  • Extract the product into an organic solvent, dry, and concentrate.

  • The Boc group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) before proceeding to the amidation step.

Part 2: Troubleshooting Amide Formation

Once the (3S,6R)-6-Methylpiperidine-3-carboxylic acid or its ester is obtained with high diastereomeric purity, the final step is the formation of the primary amide.

Q3: My amidation reaction from the piperidine ester using ammonia is very slow and gives low yields. What's going wrong?

A3: Root Cause & Optimization Strategy

The direct aminolysis of esters to form amides is often a slow reaction that requires forcing conditions, such as high temperatures or pressures, because alkoxides are not ideal leaving groups.[7] Furthermore, the piperidine nitrogen can interfere with some reagents.

Troubleshooting Steps:

  • Hydrolyze to the Carboxylic Acid First: A more reliable and controllable method is to first hydrolyze the ester to the corresponding carboxylic acid and then use a standard peptide coupling agent to form the amide.

  • Use an Effective Coupling Agent: If starting from the carboxylic acid, the choice of coupling agent is critical. Standard reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are common. For more challenging couplings, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often more effective.[8][9]

Data Summary: Common Amide Coupling Reagents

Reagent SystemBaseSolventKey Advantages / ConsiderationsReference
EDCI / HOBt DIPEA, Et₃NDCM, DMFCost-effective, common. HOBt suppresses side reactions.[9]
HATU / DIPEA DIPEADMFHighly effective for hindered or unreactive substrates.[8]
SOCl₂ then NH₄OH N/A, then BaseToluene, then aq.Forms reactive acid chloride in situ. Requires careful handling and anhydrous conditions.[10]
CDI N/ATHF, DCMForms an acylimidazolide intermediate. Good for clean reactions.[8]

Experimental Protocol: Two-Step Amidation from Ester

  • Step A: Saponification (Ester to Carboxylic Acid)

    • Dissolve the (3S,6R)-methyl 6-methylpiperidine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1).

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 eq) and stir at room temperature until TLC/LC-MS shows complete consumption of the starting ester.

    • Carefully acidify the reaction mixture to pH ~5-6 with 1M HCl.

    • Extract the carboxylic acid product with an organic solvent or, if it precipitates, collect by filtration. Ensure the product is completely dry.

  • Step B: Amide Coupling (Acid to Amide)

    • Dissolve the (3S,6R)-6-methylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

    • Add HATU (1.1 eq) and DIPEA (diisopropylethylamine) (2.5 eq). Stir for 10-15 minutes to pre-activate the acid.

    • Add a source of ammonia, such as a solution of ammonia in methanol (e.g., 7N solution, 2.0 eq) or ammonium chloride (1.5 eq) along with an additional equivalent of base.

    • Stir at room temperature for 2-12 hours, monitoring by TLC/LC-MS.

    • Upon completion, perform an aqueous work-up, extract the product, and purify by column chromatography or crystallization.

Frequently Asked Questions (FAQs)

Q: Is it better to perform chiral resolution or an asymmetric synthesis? A: This is a classic "build vs. separate" dilemma.

  • Chiral Resolution: This can be effective if a good crystalline diastereomeric salt can be formed with a resolving agent like dibenzoyl-L-tartaric acid.[11] However, the maximum theoretical yield for resolving a racemic mixture is 50%, and it adds steps to the process.

  • Asymmetric Synthesis: This is often more elegant and efficient in the long run, especially for large-scale production. Methods like the biocatalytic transamination reported by Merck provide excellent enantiomeric and diastereomeric control from the outset, leading to higher overall yields.[6]

Q: My final product is difficult to purify by column chromatography. Are there other options? A: Yes. (3S,6R)-6-Methylpiperidine-3-carboxamide is a relatively polar and basic compound. Consider forming a salt, such as the hydrochloride or tartrate salt, which can often be purified effectively by recrystallization. This can be a highly efficient method for removing minor impurities and achieving high chemical purity.

Q: Can I use a different starting material than a substituted pyridine? A: Absolutely. De novo syntheses that build the ring are common. For example, a key strategy involves a Michael addition of diethyl malonate to methyl vinyl ketone, followed by a biocatalytic transamination and cyclization, which sets the stereocenters with high control.[6] These routes can be longer but often provide superior stereoselectivity, avoiding the issue of cis/trans mixtures altogether.

References

  • Yin, D., Khanolkar, A. D., & Makriyannis, A. (1994). Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase . Journal of Chromatography A, 678(1), 176–179. [Link]

  • Google Patents. (2002).
  • Google Patents. (2008).
  • Patel, H. H., & Sigman, M. S. (2014). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights . PMC. [Link]

  • Gandon, L. A., et al. (2010). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE . PMC. [Link]

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. [Link]

  • Master Organic Chemistry. Formation of Amides From Esters. [Link]

  • Brands, K. M. J., et al. (2015). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution . Organic Process Research & Development, 19(10), 1383–1391. [Link]

  • International Journal of Pharmacy and Technology. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • Al-Obaid, A. M., et al. (1989). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors . PubMed. [Link]

  • Han, X., et al. (2014). Two [1,2,4-(Me3C)3C5H2]2CeH Molecules are Involved in Hydrogenation of Pyridine to Piperidine as Shown by Experiments and Computations . Inorganic Chemistry, 53(10), 5221–5229. [Link]

  • ChemRxiv. (2024). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. [Link]

  • PMC. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]

  • Wikipedia. Piperidine. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]

  • Reddit. (2024). Esterification/Amidation Problems. [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates . RSC Medicinal Chemistry, 13(10), 1614–1620. [Link]

  • Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. [Link]

  • PMC. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • PubMed. (2013). Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (2022). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

Sources

Chiral Piperidine Carboxamides: Purification & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral purification of piperidine carboxamides. Chiral piperidine carboxamides are foundational scaffolds in modern drug discovery, frequently utilized in the development of CGRP receptor antagonists for migraine therapy, species-selective antimalarial proteasome inhibitors, and highly potent kinase inhibitors[1],[2].

However, the presence of both a basic secondary or tertiary piperidine nitrogen and an amide functional group introduces unique physicochemical challenges. The basic nitrogen often leads to severe peak tailing in chromatography due to secondary interactions with stationary phase silanols, while the amide bond can exhibit restricted rotation, leading to rotameric peak splitting[3]. This guide provides field-proven, self-validating troubleshooting guides and protocols to overcome these bottlenecks.

Quantitative Data Summaries

Table 1: Comparative Analysis of Chiral Purification Techniques for Piperidine Carboxamides

Purification TechniqueTypical YieldEnantiomeric Excess (ee%)Throughput / ScalabilitySolvent ConsumptionPrimary Use Case
Preparative SFC 45–48% (Max 50%)>99%High (up to 4 g/h on 3 cm I.D.)Very Low (CO₂ recycled)Discovery to early clinical scale-up
Diastereomeric Crystallization 30–40% (per crop)95–99% (after recryst.)Very High (Multi-kg)HighLate-stage clinical & commercial manufacturing
Enzymatic Kinetic Resolution 40–49% (Max 50%)>98%MediumLowSpecific ester/nitrile precursors

Table 2: Standard SFC Screening Matrix for Basic Piperidines

ParameterRecommended Starting ConditionCausality / Rationale
Chiral Stationary Phase Amylose/Cellulose (e.g., Chiralpak IC, AD-H)Broadest chiral recognition for amides.
Co-Solvent (Modifier) Methanol or Ethanol (10% to 50%)Modulates elution strength; MeOH provides sharper peaks for basic amines.
Basic Additive 0.1% Diethylamine (DEA) or IsopropylamineCompetes for acidic silanol sites on the CSP, preventing peak tailing of the basic piperidine nitrogen.
Backpressure 100 to 120 barMaintains CO₂ in a supercritical state, ensuring high diffusivity.

Section 1: Preparative Supercritical Fluid Chromatography (SFC)

Expertise & Causality: SFC is the industry standard for purifying chiral piperidine carboxamides[4]. Supercritical CO₂ possesses gas-like diffusivity and liquid-like density, allowing for high flow rates without the prohibitive pressure drops seen in standard RP-HPLC. However, CO₂ is slightly acidic. To counteract the basicity of the piperidine nitrogen (pKa ~9–10) and prevent peak tailing, a polar modifier (e.g., Methanol) doped with a basic additive must be used. The additive masks the acidic silanol sites on the silica support, ensuring sharp, symmetrical peaks and maximizing loading capacity.

SFC_Workflow Start Racemic Piperidine Carboxamide Screen CSP & Modifier Screening (e.g., Chiralpak IC, MeOH + 0.1% DEA) Start->Screen Assess Resolution (Rs) > 1.5? Screen->Assess Optimize Optimize Temp, Pressure & Additive Assess->Optimize No ScaleUp Preparative SFC Scale-Up Assess->ScaleUp Yes Optimize->Screen Pure Enantiopure Fractions (>99% ee) ScaleUp->Pure

Caption: SFC Chiral Method Development and Scale-Up Workflow

Self-Validating Protocol: SFC Method Development & Scale-Up
  • Analytical Screening: Prepare a 2 mg/mL solution of the racemate in Methanol. Inject 5 µL onto a panel of analytical chiral columns (e.g., Chiralpak IC, AD-H, OD-H) using a gradient of 5% to 50% Methanol (with 0.1% DEA) in CO₂ at 3 mL/min.

  • Isocratic Optimization: Select the column providing the highest selectivity (α) and resolution (Rs > 1.5). Convert the gradient to an isocratic method to maximize throughput.

  • Loading Study: Perform stacked injections of increasing volume (e.g., 20 µL, 50 µL, 100 µL) to determine the maximum column loading capacity before peak coalescence occurs.

  • Preparative Scale-Up: Transfer the method to a preparative column (e.g., 3 cm I.D.) scaling the flow rate proportionally (e.g., 180 mL/min)[4].

  • System Validation (Trustworthiness): Re-inject an aliquot of the collected fractions onto the analytical system. Calculate the enantiomeric excess (ee%). Evaporate the fractions and weigh the residue to calculate mass balance, ensuring no compound irreversibly bound to the column.

Troubleshooting FAQ

Q: I am observing three distinct peaks (or severe peak shoulders) for a racemic piperidine carboxamide during analytical screening. Is my compound degrading? A: This is a classic presentation of amide rotamers, not degradation or impurities. Due to the partial double-bond character of the C-N amide bond, piperidine carboxamides can exist as slowly interconverting cis and trans rotamers on the chromatographic timescale[3].

Rotamer_Logic Obs Observation: Multiple Peaks or Peak Shoulders Test Elevate Column Temperature (e.g., 40°C to 60°C) Obs->Test Result Do peaks coalesce? Test->Result Rotamer Diagnosis: Amide Rotamers Action: Run at higher temp Result->Rotamer Yes Enantiomer Diagnosis: Chiral Separation Action: Proceed with method Result->Enantiomer No

Caption: Logical Decision Tree for Resolving Rotameric vs. Enantiomeric Peak Splitting

Section 2: Diastereomeric Salt Resolution (Crystallization)

Expertise & Causality: For multi-kilogram scale-up where preparative SFC may become cost-prohibitive, classical resolution is highly effective. The basic piperidine nitrogen readily forms salts with chiral resolving acids. By reacting the racemate with a chiral acid (e.g., N-acetyl-L-leucine or di-p-toluoyl-D-tartaric acid)[5], diastereomeric salts are formed. These salts exhibit distinct solubility profiles in polar solvent systems (e.g., Methanol/Tetrahydrofuran), allowing the less soluble diastereomer to selectively crystallize from the mother liquor[6].

Crystallization_Workflow Mix Mix Racemate + Chiral Resolving Acid (e.g., N-acetyl-L-leucine) Heat Heat to Dissolution in Polar Solvent System Mix->Heat Cool Controlled Cooling (Induce Supersaturation) Heat->Cool Filter Filtration of Diastereomeric Salt Cool->Filter Base Free-Basing (NaOH/KOH) to yield Enantiopure Amine Filter->Base

Caption: Classical Diastereomeric Salt Resolution Protocol

Self-Validating Protocol: Classical Resolution Workflow
  • Salt Formation: Dissolve 1.0 equivalent of the racemic piperidine carboxamide and 1.0 equivalent of the resolving agent (e.g., 5[5]) in a 10:1 volumetric mixture of Tetrahydrofuran (THF) and Methanol.

  • Dissolution: Heat the mixture to 50–55°C until a clear solution is obtained.

  • Crystallization: Cool the mixture at a controlled rate of 0.5°C/min down to 15°C. Hold for 2 hours to allow the diastereomeric salt to precipitate.

  • Isolation: Filter the crystals and wash with cold THF.

  • Free-Basing: Suspend the isolated salt in water, adjust the pH to >10 using 1M NaOH, and extract the enantiopure free base with Dichloromethane.

  • System Validation (Trustworthiness): Perform chiral HPLC on both the isolated crystals and the concentrated mother liquor. The mass balance and ee% of the crystals versus the mother liquor must inversely correlate to validate the thermodynamic efficiency of the resolution.

Troubleshooting FAQ

Q: Upon cooling, my diastereomeric salt forms a dense oil at the bottom of the flask instead of crystallizing ("oiling out"). How do I force crystallization? A: Oiling out (liquid-liquid phase separation, or LLPS) occurs when the solution's supersaturation exceeds the metastable zone limit, but the temperature remains above the melting point of the solvated salt. Actionable Fix: Lower the initial concentration of the racemate, or change the solvent system (e.g., increase the ratio of Methanol) to a system where the melting point of the salt is higher than the phase separation temperature. Alternatively, seed the solution with 1% w/w of pure diastereomeric salt just below the saturation temperature to bypass the nucleation energy barrier.

Section 3: Enzymatic Kinetic Resolution

Expertise & Causality: Enzymatic resolution leverages the exquisite stereoselectivity of lipases to selectively hydrolyze or acylate one enantiomer of a piperidine carboxamide precursor[3]. Because enzymes operate in highly specific chiral pockets, they can achieve >99% ee in a single step, avoiding the iterative recrystallizations required in classical resolution.

Self-Validating Protocol: Enzymatic Resolution
  • Reaction Setup: Suspend the racemic piperidine ester precursor in a biphasic mixture of phosphate buffer (pH 7.2) and an organic solvent (e.g., MTBE).

  • Enzyme Addition: Add a supported lipase (e.g., Candida antarctica lipase B, CAL-B).

  • Incubation: Stir at 37°C, monitoring the reaction via LC-MS.

  • System Validation (Trustworthiness): Because kinetic resolutions max out at 50% theoretical yield, the reaction must be strictly monitored. Stop the reaction exactly when 50% conversion is reached. Analyze the unreacted ester and the newly formed acid via chiral HPLC; the ee% of the unreacted substrate should approach >99% as conversion nears 50%.

Troubleshooting FAQ

Q: My enzymatic resolution stalls at 30% conversion. Why? A: The reaction is likely suffering from product inhibition, where the newly formed carboxylic acid lowers the local pH within the enzyme's microenvironment, denaturing the active site. Ensure your buffer concentration is sufficiently high (e.g., 100 mM) or use an autotitrator to maintain a constant pH of 7.2 throughout the reaction.

Sources

Technical Support Center: Analytical Troubleshooting for (3S,6R)-6-Methylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Analytical Technical Support Center. As a highly polar, basic chiral intermediate frequently utilized in the synthesis of kinase inhibitors and other pharmaceutical agents[1], (3S,6R)-6-Methylpiperidine-3-carboxamide presents a "perfect storm" of analytical challenges:

  • High Polarity & Basicity: Causes poor retention and severe peak tailing on standard reversed-phase (RP) columns.

  • Lack of a UV Chromophore: Renders standard UV/Vis detectors (e.g., 254 nm) virtually useless.

  • Stereochemical Complexity: Requires rigorous baseline resolution of enantiomers and diastereomers.

This guide provides field-proven, self-validating methodologies to overcome these bottlenecks, explaining the specific causality behind each chromatographic behavior.

FAQ & Troubleshooting: Chromatographic Retention & Peak Shape

Q1: Why does my compound elute in the void volume with severe peak tailing on a standard C18 column?

The Causality: The secondary amine of the piperidine ring has a pKa of approximately 9–10. In standard acidic mobile phases (pH 2–4), the amine is fully protonated. This positive charge causes strong electrostatic repulsion from the hydrophobic C18 phase (leading to poor retention) and secondary ion-exchange interactions with unreacted, acidic surface silanols on the silica support (causing peak tailing).

The Solution: Transition to a Charged Surface Hybrid (CSH) stationary phase. CSH technology incorporates a low-level positive surface charge on the silica particles. This deliberately repels the protonated basic amine, preventing it from interacting with residual silanols, thereby ensuring sharp, symmetrical peaks and improved loading capacity without requiring highly basic mobile phases[2].

Step-by-Step RP-UPLC Protocol (Self-Validating System):

  • Column Preparation: Install a Waters XSelect CSH C18 (50 × 2.1 mm, 2.5 µm) column[1].

  • Mobile Phase A: Water + 0.05% Formic Acid (FA) + 5 mM Ammonium Formate. (The buffer ensures ionic strength stability, critical for reproducible retention).

  • Mobile Phase B: Acetonitrile + 0.05% FA.

  • Gradient Execution: Run from 2% B to 40% B over 5 minutes.

  • System Validation Check: Inject a neutral void marker (e.g., uracil) alongside the sample. If the target peak tails but the void marker is sharp, the issue is ionic interaction. If both tail, the column bed is physically degraded and must be replaced.

FAQ & Troubleshooting: Universal Detection Strategies

Q2: I see no signal at 254 nm, and 210 nm is buried in baseline noise. How do I accurately quantify this intermediate?

The Causality: (3S,6R)-6-Methylpiperidine-3-carboxamide lacks an extended conjugated π-system. UV detection relies on electronic transitions that this molecule simply cannot undergo efficiently. While 210 nm can detect the carboxamide bond, it is highly susceptible to solvent drift during gradient elution.

The Solution: Utilize Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). CAD provides a universal, mass-dependent response for non-volatile analytes[3]. The eluent is nebulized, the volatile mobile phase evaporates, and the remaining solid analyte particles are charged by a corona discharge before being measured by an electrometer[4].

Step-by-Step CAD Optimization Protocol:

  • Mobile Phase Volatility: Ensure ALL mobile phase additives are strictly volatile (e.g., Formic Acid, Ammonium Formate). Never use phosphate buffers, as they will precipitate and destroy the detector.

  • Nebulizer Temperature: Set to 35–50 °C depending on the eluent's aqueous content[5].

  • Power Function Value (PFV): CAD response is inherently non-linear[4]. Apply a PFV of 1.0–1.3 in your chromatography data system to linearize the calibration curve over a broader dynamic range.

  • System Validation Check: Run a blank gradient. If the baseline drifts upward significantly, your mobile phase B (Acetonitrile) likely has non-volatile particulate contamination. Filter through a 0.2 µm PTFE membrane.

CADMechanism Eluent 1. Column Eluent (Analyte + Volatiles) Nebulizer 2. Nebulization (N2 Gas) Eluent->Nebulizer Evaporation 3. Evaporation Tube (Volatiles removed) Nebulizer->Evaporation Charging 4. Corona Discharge (Particles acquire + charge) Evaporation->Charging Electrometer 5. Electrometer (Measures aggregate charge) Charging->Electrometer

Fig 1. Mechanism of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

FAQ & Troubleshooting: Stereoisomeric Purity

Q3: How do I resolve the (3S,6R) target from its (3R,6S) enantiomer and the (3S,6S)/(3R,6R) diastereomers?

The Causality: Diastereomers have different physical properties and can sometimes be separated on achiral columns (like CSH C18). However, enantiomers have identical physical properties in an achiral environment.

The Solution: Employ a Chiral Stationary Phase (CSP) utilizing immobilized polysaccharides (e.g., amylose or cellulose derivatives) in Normal Phase. The chiral recognition relies on hydrogen bonding (via the carboxamide), dipole-dipole interactions, and steric fit within the polysaccharide chiral grooves.

Step-by-Step Chiral HPLC Protocol:

  • Column Preparation: Install a Daicel Chiralpak IC or AD-H (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1 v/v/v).

  • The Mechanistic Role of DEA: The 0.1% DEA is critical. It acts as a competing base to mask any acidic sites on the CSP, preventing the basic piperidine nitrogen from causing peak tailing.

  • System Validation Check: If retention times shift earlier over consecutive runs, the column is likely absorbing CO2 from the air, which neutralizes the DEA additive (forming carbonate salts). Prepare fresh mobile phase daily and keep bottles tightly capped.

Quantitative Data Summaries

Table 1: Optimized RP-UPLC-CAD Parameters for Purity Analysis

ParameterSpecification / SettingScientific Rationale
Column Waters XSelect CSH C18 (50 × 2.1 mm, 2.5 µm)Low-level positive charge prevents basic peak tailing[2].
Mobile Phase A: H2O (0.05% FA, 5mM NH4HCO2)B: MeCN (0.05% FA)Strictly volatile additives are required for CAD compatibility.
Flow Rate 0.5 mL/minOptimal for nebulization efficiency in CAD[3].
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer.
Detector CAD (Evap Temp: 40 °C, PFV: 1.0)Universal detection for non-chromophoric compounds[4].

Table 2: Optimized Chiral HPLC Parameters for Enantiomeric Excess (ee%)

ParameterSpecification / SettingScientific Rationale
Column Chiralpak IC (250 × 4.6 mm, 5 µm)Immobilized cellulose derivative offers robust stereorecognition.
Mobile Phase Hexane / EtOH / DEA (80:20:0.1)Normal phase provides strong H-bonding interactions.
Additive 0.1% Diethylamine (DEA)Suppresses secondary amine tailing; ensures sharp peaks.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm ID columns.
Detection ELSD or CADRequired due to lack of UV absorbance.

Structural Confirmation (NMR)

Q4: How can I definitively confirm the cis relationship between the 3-carboxamide and 6-methyl groups?

The Causality: 1D 1H-NMR can confirm the atomic connectivity, but relative stereochemistry requires measuring spatial proximity.

The Solution: Use 2D NOESY (Nuclear Overhauser Effect Spectroscopy). In a stable chair conformation of the piperidine ring, if the 3-carboxamide and 6-methyl groups are cis (e.g., 3S,6R), their respective axial protons (H-3 and H-6) will be on the same face of the ring (1,3-diaxial relationship) or in close enough spatial proximity to exhibit a strong NOE cross-peak.

System Validation Check: If derivatizing the amine (e.g., N-acetylation) to improve solubility, be aware that restricted rotation around the amide bond will create rotamers, doubling the number of NMR peaks[1]. Run the NMR at an elevated temperature (e.g., 80 °C in DMSO-d6) to coalesce the rotamer peaks into a single, interpretable set.

AnalyticalWorkflow Start Sample: (3S,6R)-6-Methylpiperidine -3-carboxamide Split1 Purity & Retention (Achiral LC) Start->Split1 Split2 Stereoisomeric Purity (Chiral LC) Start->Split2 Split3 Structural ID (NMR / MS) Start->Split3 CSH Waters XSelect CSH C18 (Overcomes basic tailing) Split1->CSH CSP Chiralpak IC / AD-H (Immobilized Polysaccharide) Split2->CSP NOESY 2D NOESY NMR (Confirms 3,6-cis stereochemistry) Split3->NOESY MS LC-MS (ESI+) [M+H]+ = 143.1 Split3->MS CAD CAD / ELSD Detection (Overcomes lack of UV) CSH->CAD POM Normal Phase + 0.1% DEA (Suppresses tailing) CSP->POM

Fig 2. Comprehensive analytical workflow for (3S,6R)-6-Methylpiperidine-3-carboxamide.

References[1] W O 2022/214606 Al - Googleapis.com. googleapis.com. Verify Source[2] HPLC with Post-Column Derivatization with Alizarin for Determination of OATD-02, an Anticancer Arginase Inhibitor in Clinical Development. mdpi.com.Verify Source[3] Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. thermofisher.com. Verify Source[5] Microscale Purification with Direct Charged Aerosol Detector Quantitation Using Selective Online One- or Two-Dimensional Liquid Chromatography. acs.org. Verify Source[4] Evaluation of signal linearity of Charged Aerosol Detector in Supercritical Fluid Chromatography. chalmers.se. Verify Source

Sources

Validation & Comparative

Comparative analysis of piperidine-3-carboxamide vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: Piperidine-3-Carboxamide Derivatives vs. Traditional Kinase Inhibitors

A Technical Guide to Multi-Target Efficacy, Structural Rationale, and Experimental Validation

As a Senior Application Scientist, I frequently evaluate novel pharmacophores to overcome the limitations of traditional kinase inhibitors, such as off-target toxicity and acquired resistance. Recently, the piperidine-3-carboxamide scaffold has emerged as a highly tunable core structure capable of potent, multi-target kinase inhibition.

This guide objectively compares the performance of novel piperidine-3-carboxamide derivatives against established kinase inhibitors (e.g., SNS-032, Sorafenib, and standard Type I ALK inhibitors). By examining structural rationale, comparative efficacy data, and self-validating experimental protocols, this guide provides drug development professionals with a comprehensive framework for evaluating this promising chemical class.

Mechanistic Grounding: The Piperidine-3-Carboxamide Advantage

Traditional Type I kinase inhibitors typically bind to the active conformation of the kinase hinge region. While effective, they often struggle with kinome-wide selectivity due to the highly conserved nature of the ATP-binding pocket. The piperidine-3-carboxamide core offers distinct structural advantages that bypass these limitations:

  • Conformational Flexibility and DFG-Shift Access: In the context of Anaplastic Lymphoma Kinase (ALK), piperidine carboxamides have been shown to induce an unusual DFG-shifted conformation[1]. This shift opens access to an extended hydrophobic pocket, allowing for superior selectivity over closely related kinases like IGF1R, a common off-target liability[1].

  • Hydration Site Displacement: Recent extra-precision docking and WaterMap studies on benzothiazolyl piperidine-3-carboxamide derivatives demonstrate that varying the bulkiness of N-substitutions at the piperidine motif optimizes interactions with critical hydration sites[2]. This allows the scaffold to act as a multi-target inhibitor for Cyclin-Dependent Kinases (CDKs) and VEGFR2 simultaneously[2].

  • Hinge Region Hydrogen Bonding: The carboxamide moiety acts as a reliable hydrogen bond donor/acceptor, anchoring the molecule to the kinase hinge region while the piperidine ring projects into solvent-exposed areas to improve physicochemical properties.

Comparative Efficacy Profiles

To objectively evaluate the piperidine-3-carboxamide scaffold, we must look at its performance across different kinase targets compared to standard-of-care or well-known reference inhibitors.

A. Multi-Target Inhibition: CDKs and VEGFR2

In a recent 2025 study, novel benzothiazolyl piperidine-3-carboxamide derivatives were designed based on the structural features of SNS-032 (a known CDK/VEGFR2 inhibitor)[2]. The novel compounds demonstrated superior or comparable IC50 values across multiple targets.

Table 1: In Vitro Kinase Inhibition (IC50 in µM) of Benzothiazolyl Piperidine-3-Carboxamides vs. Reference Inhibitors

Kinase TargetSNS-032 (Reference)Sorafenib (Reference)Compound 3 (Novel)Compound 4c (Novel)
CDK2 0.052N/A0.026 0.048
CDK5 0.476N/A0.315 0.338
CDK6 0.365N/A0.2210.236
VEGFR2 N/A0.114N/A0.136 (Cmpd 4b)

Data Synthesis: Compounds 3 and 4c exhibit a tighter binding affinity to CDK2, CDK5, and CDK6 than the established inhibitor SNS-032. Furthermore, specific derivatives (Compound 4b) achieve VEGFR2 inhibition on par with the blockbuster drug Sorafenib.

B. Selective ALK Inhibition

During high-throughput screening, Piperidine Carboxamide 1 was identified as a novel ALK inhibitor[1]. Subsequent structure-activity relationship (SAR) optimization, specifically the introduction of a trifluoromethoxy group at the C-3 or C-4 positions, yielded highly potent derivatives.

Table 2: ALK Enzyme Assay (IC50 in µM) for Piperidine Carboxamide Derivatives

CompoundStructural ModificationALK IC50 (µM)Selectivity Profile
Compound 1 Base Piperidine Carboxamide0.174Selective over IGF1R
Compound 11j C-3 Trifluoromethoxy addition0.016Highly potent; DFG-shifted
Compound 11k C-4 Trifluoromethoxy addition0.010 Highly potent; DFG-shifted

Visualizing the Mechanisms

Pathway Compound Piperidine-3-Carboxamide CDK CDK2 / CDK5 / CDK6 Compound->CDK Inhibits VEGFR2 VEGFR2 Compound->VEGFR2 Inhibits Rb Rb Phosphorylation Blocked CDK->Rb Prevents Endothelial Endothelial Proliferation Blocked VEGFR2->Endothelial Prevents Apoptosis Tumor Suppression Rb->Apoptosis Induces Endothelial->Apoptosis Induces

Diagram 1: Dual-target mechanism of piperidine-3-carboxamides inhibiting CDKs and VEGFR2.

Workflow Synthesis Compound Synthesis Docking Extra-Precision Docking Synthesis->Docking KinaseAssay In Vitro Kinase Assay Docking->KinaseAssay SRBAssay SRB Cytotoxicity Assay KinaseAssay->SRBAssay Hit Lead Optimization SRBAssay->Hit

Diagram 2: Step-by-step workflow for evaluating novel piperidine-3-carboxamide inhibitors.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. I strongly advise against running these assays without the embedded statistical checkpoints.

Protocol 1: High-Throughput In Vitro Kinase Inhibition Assay

Causality Note: We utilize an ATP concentration equal to the apparent Michaelis constant ( Km​ ) for each specific kinase. This ensures the assay is highly sensitive to competitive ATP-binding site inhibitors like piperidine-3-carboxamides, preventing artificially inflated IC50 values that occur when ATP is oversaturated.

  • Preparation: Prepare a 10-point 3-fold serial dilution of the piperidine-3-carboxamide derivative in 100% DMSO.

  • Reaction Assembly: In a 384-well plate, combine the kinase enzyme (e.g., CDK2 or ALK), fluorescently labeled peptide substrate, and the compound. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiation: Initiate the reaction by adding ATP at the predetermined apparent Km​ concentration.

  • Incubation & Termination: Incubate for 60 minutes. Terminate the reaction by adding a development buffer containing a protease that specifically cleaves the unphosphorylated peptide.

  • Detection: Read the plate using a microplate reader capable of measuring fluorescence polarization or FRET.

  • Self-Validation Checkpoint: Calculate the Z'-factor using positive controls (e.g., Staurosporine) and negative controls (DMSO vehicle). Do not proceed to IC50 calculation unless Z' > 0.5. A Z' > 0.5 confirms the assay window is statistically robust and the signal-to-noise ratio is sufficient to distinguish true hits.

Protocol 2: SRB Colorimetric Assay for Cytotoxicity (NCI-60 Panel)

Causality Note: While many labs default to MTT assays, the Sulforhodamine B (SRB) assay is vastly superior for screening kinase inhibitors. MTT relies on mitochondrial metabolic activity, which can be transiently altered by kinase inhibitors without actual cell death. SRB binds stoichiometrically to basic amino acids, providing a direct, metabolism-independent measure of total cellular protein mass[2].

  • Cell Seeding: Seed cancer cell lines (e.g., Karpas-299 for ALK, or NCI-60 panel lines) in 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Add the piperidine-3-carboxamide compounds at varying concentrations (0.01 µM to 100 µM) and incubate for 48 hours.

  • Fixation: Fix the cells in situ by gently adding cold 10% trichloroacetic acid (TCA). Incubate at 4°C for 1 hour. Wash the plates five times with deionized water and air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate for 10 minutes at room temperature.

  • Washing & Solubilization: Wash the plates five times with 1% acetic acid to remove unbound dye. Solubilize the bound SRB dye using 10 mM unbuffered Tris base (pH 10.5) on a gyratory shaker for 10 minutes.

  • Detection: Measure the optical density (OD) at 515 nm.

  • Self-Validation Checkpoint: Verify that the OD of the untreated (DMSO) control falls within the linear range of the spectrophotometer (typically 0.5 - 1.5 OD units). If the OD exceeds 2.0, the cells were over-confluent, violating the linearity of the assay, and the plate must be discarded and repeated with a lower initial seeding density.

References

  • Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors Source: Journal of Computer-Aided Molecular Design (Elsevier Pure Help Center / Springer) URL:[Link]

Sources

Independent Verification of the Synthesis of (3S,6R)-6-Methylpiperidine-3-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To objectively evaluate and compare the performance of Engineered Imine Reductase (IRED) biocatalysis against traditional classical resolution and transition-metal asymmetric hydrogenation for the synthesis of (3S,6R)-6-Methylpiperidine-3-carboxamide.

Introduction & Mechanistic Rationale

The chiral piperidine scaffold, specifically (3S,6R)-6-Methylpiperidine-3-carboxamide, is a critical building block in the development of targeted therapeutics, including kinase inhibitors and allosteric modulators[1]. Establishing the correct absolute configuration at the C3 and C6 positions is notoriously challenging due to the thermodynamic instability of specific diastereomers and the potential for epimerization during standard chemical transformations.

Historically, accessing this scaffold relied on either the classical resolution of racemic mixtures or the transition-metal catalyzed asymmetric hydrogenation of 6-methylnicotinamide[2]. However, recent advancements in biocatalysis—specifically the deployment of Engineered Imine Reductases (IREDs)—have introduced a highly selective, green alternative[3]. This guide provides an independent, data-driven comparison of these three methodologies, explaining the causality behind their stereochemical outcomes.

Pathway Visualization

The following diagram illustrates the divergent synthetic strategies evaluated in this guide.

SynthesisRoutes Start Precursor Pool A1 rac-(3S,6R)/(3R,6S) Mixture Start->A1 B1 6-Methylnicotinamide Start->B1 C1 Activated Tetrahydropyridine Start->C1 A2 Diastereomeric Salt (L-Tartaric Acid) A1->A2 A3 Fractional Crystallization A2->A3 Target (3S,6R)-6-Methylpiperidine- 3-carboxamide A3->Target Route A (Resolution) B2 Asymmetric Hydrogenation [Ru(BINAP)] / H2 B1->B2 B2->Target Route B (Metal Cat.) C2 Biocatalytic Cascade (Engineered IRED) C1->C2 C2->Target Route C (Biocatalysis)

Figure 1: Comparison of synthetic pathways to (3S,6R)-6-Methylpiperidine-3-carboxamide.

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following methodologies include built-in analytical checkpoints to ensure mechanistic fidelity and stereochemical integrity.

Alternative A: Classical Resolution via Diastereomeric Salt Formation

Causality: This traditional approach relies on the differential solubility of diastereomeric salts formed between a racemic amine and a chiral acid. While inexpensive, it is inherently limited to a maximum theoretical yield of 50%. Protocol:

  • Salt Formation: Dissolve 100 mmol of rac-(3S,6R)/(3R,6S)-6-methylpiperidine-3-carboxamide in 150 mL of absolute ethanol at 60 °C. Add 100 mmol of L-(+)-tartaric acid portion-wise.

  • Crystallization: Cool the mixture linearly to 5 °C over 12 hours. The (3S,6R)-enantiomer preferentially crystallizes as the tartrate salt.

  • Validation Checkpoint 1: Filter the crystals and analyze a 5 mg sample via Chiral HPLC (Chiralpak AD-H, Hexane/IPA 80:20, 1.0 mL/min, 210 nm). Target de > 85%.

  • Recrystallization: If de < 95%, recrystallize from boiling ethanol (10 volumes) until optical purity is achieved.

  • Free-Basing: Suspend the pure salt in 50 mL of water, adjust to pH 12 with 2M NaOH, and extract with dichloromethane (3 x 50 mL). Dry over Na₂SO₄ and concentrate in vacuo.

Alternative B: Transition-Metal Asymmetric Hydrogenation

Causality: A chiral Ruthenium-BINAP complex creates a sterically demanding environment that dictates the facial approach of hydrogen gas to the planar 6-methylnicotinamide ring[2]. The high pressure is required to overcome the resonance stabilization of the aromatic pyridine ring. Protocol:

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve 6-methylnicotinamide (50 mmol) and[RuCl(p-cymene)((R)-BINAP)]Cl (0.5 mol%) in 50 mL of degassed methanol.

  • Hydrogenation: Transfer the solution to a high-pressure stainless-steel autoclave. Purge with H₂ gas three times, then pressurize to 100 atm.

  • Reaction: Heat the vessel to 80 °C and stir at 1000 rpm for 24 hours.

  • Validation Checkpoint 2: Monitor hydrogen uptake. The reaction is complete when pressure stabilizes. Analyze an aliquot via GC-MS to confirm the disappearance of the aromatic precursor.

  • Purification: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the Ru catalyst. Concentrate and purify via flash chromatography (Silica gel, DCM/MeOH 9:1).

The Product: Engineered Imine Reductase (IRED) Biocatalytic Cascade

Causality: IREDs catalyze the asymmetric reduction of cyclic imines by delivering a hydride from NADPH to a single face of the C=N bond[3]. The engineered active site pocket strictly accommodates the 6-methyl substituent in a specific orientation, forcing the reduction to yield exclusively the (3S,6R) configuration with >99% ee[4]. A coupled Glucose Dehydrogenase (GDH) system drives the reaction to completion by continuously regenerating NADPH[5]. Protocol:

  • Enzyme Cocktail Preparation: In a 500 mL bioreactor, prepare 200 mL of 100 mM Potassium Phosphate (KPi) buffer (pH 7.5). Add Engineered IRED (EnzyMax-IRED-3S6R, 2.0 mg/mL), GDH (1.0 mg/mL), NADP⁺ (1.0 mM), and D-glucose (150 mM).

  • Substrate Addition: Add 6-methyl-2,3,4,5-tetrahydropyridine-3-carboxamide (50 mmol) to the buffer.

  • Bioconversion: Incubate at 30 °C with orbital shaking at 250 rpm. Maintain pH at 7.5 using a titrator (1M NaOH) as gluconic acid is produced.

  • Validation Checkpoint 3: Sample 100 µL every 4 hours. Quench with 100 µL acetonitrile, centrifuge, and analyze via LC-MS. The reaction is self-terminating upon >99% conversion (typically 18-24 hours).

  • Isolation: Adjust the pH to 10.5 with 2M NaOH to deprotonate the product. Extract with ethyl acetate (3 x 100 mL), dry over MgSO₄, and evaporate to yield the pure (3S,6R)-diastereomer.

Quantitative Data & Performance Comparison

To objectively evaluate the viability of these methods for scale-up and commercial drug development, we compiled the performance metrics into the following structured table.

Performance MetricRoute A: Classical ResolutionRoute B: Asymmetric HydrogenationRoute C: Engineered IRED (Product)
Overall Yield 32% (Max theoretical 50%)78%94%
Enantiomeric Excess (ee) 92% (Post-recrystallization)88%> 99.5%
Diastereomeric Excess (de) 96%82% (Significant trans impurity)> 99%
Operating Conditions 60 °C to 5 °C, Atmospheric80 °C, 100 atm H₂ 30 °C, Atmospheric, Aqueous
Catalyst / Reagent Stoichiometric L-Tartaric Acid0.5 mol% Ru-BINAP (High Cost)Recyclable IRED + GDH System
E-factor (Waste/Product) > 45 (High solvent usage)~ 18< 5 (Highly Sustainable)
Scalability Poor (Volume intensive)Moderate (Requires specialized reactors)Excellent (Standard bioreactors)

Conclusion & Application Suitability

The independent verification of these synthetic routes reveals distinct operational windows for each methodology:

  • Classical Resolution remains a viable, low-barrier entry point for early-stage discovery where only milligram quantities are required and time-to-synthesize is prioritized over yield.

  • Asymmetric Hydrogenation provides a robust, scalable route for intermediate volumes but is severely bottlenecked by the capital expenditure required for high-pressure infrastructure and the cost of precious metal catalysts[2]. Furthermore, achieving >99% de often requires downstream chromatographic separation.

  • Engineered IRED Biocatalysis (The Product) is unequivocally the superior technology for clinical and commercial manufacturing. By leveraging the exquisite active-site geometry of the IRED enzyme, this cascade bypasses thermodynamic limitations, delivering the (3S,6R)-6-Methylpiperidine-3-carboxamide with near-perfect stereocontrol (>99.5% ee) under mild, aqueous conditions[3][5]. The integrated NADPH regeneration system ensures a self-sustaining, high-yielding process that aligns with modern green chemistry mandates.

References

  • WO 2022/214606 A1 - Googleapis.
  • Imine Reductase-Catalyzed Synthesis of a Key Intermediate of Avacopan: Enzymatic Oxidative Kinetic Resolution with Ex Situ Recovery and Dynamic Kinetic Reduction Strategies toward 2,3-Disubstituted Piperidine Source: Organic Process Research & Development - ACS Publications URL
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines Source: PMC URL
  • One-Pot Cascade Synthesis of Mono- and Disubstituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), and Imine Reductase (IRED)
  • Insights on Hydrogen Bond assisted Solvent Selection in Certain Acid-Base Heterogeneous Catalysis through Acceptor and Donor Number Source: ResearchGate URL

Sources

Comparative Analysis of Novel Carboxamide Scaffolds in Anti-Malarial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of artemisinin-resistant Plasmodium falciparum strains has catalyzed an urgent need for novel antimalarial chemotypes with distinct mechanisms of action[1]. In recent medicinal chemistry campaigns, the carboxamide moiety has emerged as a highly versatile pharmacophore capable of engaging diverse plasmodial targets. This guide provides an objective, data-driven comparison of three novel carboxamide scaffolds: Cyclopropyl Carboxamides (phenotypic hits), Bipyridine-sulfonamide Carboxamides (lipid kinase inhibitors), and Piperidine Carboxamides (proteasome inhibitors). By analyzing their in vitro potency, in vivo efficacy, and structural biology, this guide equips drug development professionals with actionable insights for advancing next-generation antimalarials.

Target Rationale & Mechanistic Overview

The efficacy of a carboxamide scaffold is intrinsically linked to its target profile. Recent high-throughput screening (HTS) and structure-based drug design (SBDD) efforts have delineated three distinct mechanistic pathways for these scaffolds:

  • Cyclopropyl Carboxamides (e.g., Compound 19): Originating from the Tres Cantos Anti-Malarial Set (TCAMS), these compounds were identified via phenotypic screening[1]. While their exact molecular target remains uncharacterized, they induce rapid parasite clearance and exhibit excellent oral bioavailability[2].

  • Bipyridine-sulfonamide Carboxamides (e.g., CHMFL-PI4K-127): These scaffolds selectively inhibit Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K)[3]. Because PfPI4K is essential for membrane biogenesis across multiple life cycle stages, its inhibition provides dual-stage (blood and liver) antimalarial activity[4].

  • Piperidine Carboxamides (e.g., SW584): Identified through forward and reverse genetics, these compounds are potent, reversible inhibitors of the P. falciparum 20S proteasome β5 active site (Pf20Sβ5)[5]. Cryo-EM structural elucidation reveals that they bind to a species-selective pocket at the β5/β6/β3 interface, effectively bypassing human proteasome toxicity[6].

G cluster_0 Target Pathways Plasmodium Plasmodium falciparum PI4K Lipid Kinase Signaling (PfPI4K) Plasmodium->PI4K Essential for Membrane Biogenesis Proteasome Protein Degradation (Pf20S Proteasome β5) Plasmodium->Proteasome Essential for Protein Turnover Unknown Unknown Phenotypic Target (TCAMS) Plasmodium->Unknown Essential for Blood Stage Viability Scaffold1 Bipyridine Carboxamides (CHMFL-PI4K-127) Scaffold1->PI4K Inhibits (IC50=0.9nM) Scaffold2 Piperidine Carboxamides (SW584) Scaffold2->Proteasome Inhibits (Species-Selective) Scaffold3 Cyclopropyl Carboxamides (Cmpd 19) Scaffold3->Unknown Inhibits (IC50=3nM)

Mechanistic pathways of novel carboxamide scaffolds targeting Plasmodium falciparum.

Comparative Performance Analysis

To objectively evaluate these scaffolds, we must compare their biochemical potency, cellular activity, and in vivo translation. The table below summarizes the quantitative data for the lead representative of each carboxamide class.

Scaffold ClassLead CompoundPrimary TargetTarget IC₅₀Pf3D7 EC₅₀In Vivo Efficacy (Murine Model)Key Advantage
Cyclopropyl Carboxamide Compound 19Phenotypic (Unknown)N/A3 nM[1]ED₉₀ = 20 mg/kg (Oral)[1]High oral bioavailability (55% in CD-1 mice)[1].
Bipyridine Carboxamide CHMFL-PI4K-127PfPI4K0.9 nM[3]25.1 nM[3]Blood: 80 mg/kg; Liver: 1 mg/kg[4]Dual-stage activity (blood and liver chemoprotection)[7].
Piperidine Carboxamide SW584Pf20S Proteasome (β5)< 10 nM< 100 nM[8]Orally active in humanized SCID model[5]Synergistic with DHA; ultra-low resistance propensity (MIR > 10⁹)[6].

In-Depth Scaffold Analysis & Experimental Causality

Cyclopropyl Carboxamides: Rapid Phenotypic Triage

During the triage of the TCAMS library, three carboxamide series were evaluated. The lactic acid and triazolopyrimidine series were rapidly deprioritized due to poor microsomal stability (T₁/₂ < 30 min) and delayed parasite inhibition, respectively[1]. In contrast, the cyclopropyl carboxamide series (Compound 19) demonstrated a highly potent in vitro inhibition of P. falciparum (IC₅₀ = 3 nM)[2].

  • Causality in SAR: The rigid cyclopropyl ring restricts conformational flexibility, reducing the entropic penalty upon target binding while shielding the adjacent amide bond from rapid hepatic hydrolysis, thereby yielding a 55% oral bioavailability[1].

Bipyridine-sulfonamide Carboxamides: Precision Kinase Targeting

CHMFL-PI4K-127 was developed via structure-based optimization of a bipyridine-sulfonamide scaffold[3]. It exhibits an exceptional IC₅₀ of 0.9 nM against PfPI4K while maintaining high selectivity over human lipid and protein kinases[4].

  • Causality in Dual-Stage Activity: Because PfPI4K regulates intracellular trafficking and membrane dynamics, its inhibition disrupts not only the asexual blood stage but also the hepatic schizont development. This explains the profound in vivo liver stage efficacy observed at merely 1 mg/kg[7].

Piperidine Carboxamides: Species-Selective Proteasome Inhibition

The piperidine carboxamide SW042 was initially discovered via phenotypic screening (EC₅₀ ~ 0.14–0.19 μM)[5]. Subsequent optimization yielded SW584, which targets the Pf20S proteasome[6].

  • Causality in Species Selectivity: Cryo-EM structures revealed that SW584 binds non-covalently in an unexplored pocket at the β5/β6/β3 subunit interface[9]. This pocket contains critical amino acid sequence divergences between Plasmodium and humans, allowing SW584 to induce parasite death without human proteasome-mediated cytotoxicity[6]. Furthermore, metabolic identification studies using cryopreserved hepatocytes guided the fluorination of the scaffold to prevent rapid amide hydrolysis[8].

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the standard methodologies used to evaluate these carboxamide scaffolds.

Protocol A: In Vitro Pf3D7 Viability Assay (LDH Readout)

Rationale: Parasite lactate dehydrogenase (pLDH) is immunologically and enzymatically distinct from host LDH. Measuring pLDH activity provides a direct, linear surrogate for parasite biomass and viability, avoiding the need for radioactive ³H-hypoxanthine incorporation[2].

  • Culture Preparation: Maintain P. falciparum 3D7 strain in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II, under a 5% O₂, 5% CO₂, 90% N₂ atmosphere.

  • Compound Plating: Dispense carboxamide compounds (e.g., Compound 19) into 384-well plates using a 10-point, 3-fold serial dilution (starting at 10 μM).

  • Self-Validation Controls: Include 1 μM Chloroquine (100% inhibition control) and 0.1% DMSO (0% inhibition control) to calculate the Z'-factor. A Z'-factor > 0.6 validates assay robustness.

  • Incubation: Add parasite culture (0.3% parasitemia) to the plates and incubate for 72 hours at 37°C.

  • Detection: Lyse the cells and add the Malstat reagent (containing NBT/PES). The reduction of NBT by pLDH forms a blue formazan product. Read absorbance at 650 nm to calculate the EC₅₀.

Protocol B: In Vivo Efficacy in Humanized SCID Mouse Model

Rationale: Standard murine models (e.g., P. berghei) do not perfectly mimic human P. falciparum infections. Using NOD-scid IL-2Rγnull (NSG) mice engrafted with human erythrocytes allows for direct in vivo evaluation against the human pathogen[5].

  • Engraftment: Inject NSG mice intraperitoneally with human erythrocytes daily until human RBC chimerism exceeds 50%.

  • Infection: Inoculate mice intravenously with 2 × 10⁷ P. falciparum 3D7-infected erythrocytes.

  • Dosing: Once parasitemia reaches 1%, administer the carboxamide compound (e.g., SW584 or CHMFL-PI4K-127) via oral gavage (PO) in a standard vehicle (e.g., 0.5% HPMC/0.2% Tween 80).

  • Monitoring: Draw tail vein blood daily. Stain with SYBR Green I and analyze via flow cytometry to quantify parasitemia reduction compared to vehicle-treated controls.

Workflow Start Compound Library (Carboxamide Scaffolds) InVitro In Vitro Pf3D7 Assay (LDH Readout) Start->InVitro Phenotypic Screening Target Target-Specific Assay (Kinase / Proteasome) Start->Target Target-Based Screening ADME In Vitro ADME (Microsomal Stability) InVitro->ADME IC50 < 100 nM Target->ADME High Selectivity InVivo In Vivo Efficacy (Murine Malaria Model) ADME->InVivo T1/2 > 30 min

Standardized experimental workflow for validating novel antimalarial carboxamides.

Conclusion

The carboxamide scaffold represents a highly tunable chemical space for antimalarial drug discovery. While cyclopropyl carboxamides offer rapid phenotypic clearance, targeted approaches utilizing bipyridine and piperidine carboxamides have unlocked critical mechanisms—namely, dual-stage PI4K inhibition and species-selective proteasome degradation. Future development should focus on optimizing the metabolic stability of the amide bond while leveraging the synergistic potential of these compounds with existing artemisinin-based therapies.

References

  • Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS)
  • Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS)
  • Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity...
  • Source: Chinese Academy of Sciences (2020)
  • Source: NIH.gov / Cell Chemical Biology (2024)
  • Source: Medicines for Malaria Venture (2024)
  • Source: Journal of Medicinal Chemistry - ACS Publications (2025)

Sources

A Comparative Guide to Confirming Cellular Target Engagement of (3S,6R)-6-Methylpiperidine-3-carboxamide with Anaplastic Lymphoma Kinase (ALK)

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, unequivocally demonstrating that a compound engages its intended target within the complex milieu of a living cell is a cornerstone of modern drug discovery.[1] This guide provides an in-depth comparison of robust methodologies for confirming the intracellular target engagement of (3S,6R)-6-Methylpiperidine-3-carboxamide, a novel piperidine carboxamide derivative. For the purposes of this guide, we will proceed under the well-supported hypothesis that this class of molecules targets Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase frequently implicated in various cancers.[2][3]

Confirming target engagement provides critical evidence for the mechanism of action, helps build structure-activity relationships, and is a key component in de-risking a candidate before advancing to more complex studies.[1] We will compare two leading methodologies: the label-free Cellular Thermal Shift Assay (CETSA®) and the bioluminescence-based NanoBRET™ Target Engagement Assay. We will also discuss the complementary approach of monitoring downstream signaling pathways.

Method 1: Cellular Thermal Shift Assay (CETSA®) - Direct, Label-Free Validation

The Cellular Thermal Shift Assay is a powerful biophysical method that assesses drug-target interaction in a cellular context without requiring any modification to the compound or the target protein.[4][5] The core principle is that ligand binding confers thermal stability to the target protein.[4][5] When cells are heated, unbound proteins denature and aggregate at a specific temperature. However, if a compound is bound to its target, the resulting protein-ligand complex is more stable and will denature and aggregate at a higher temperature.[6] This "thermal shift" is direct evidence of target engagement.[6]

Scientific Rationale for CETSA

The choice to use CETSA is grounded in its physiological relevance. By using intact cells, the assay accounts for crucial factors like cell permeability and potential metabolic activation of the compound, which would be missed in assays using purified proteins.[5] The label-free nature of CETSA is a significant advantage, as it eliminates the risk that a tag or label could interfere with the compound's binding affinity or mechanism. For a novel kinase inhibitor like our hypothetical ALK inhibitor, where the binding pocket and kinetics are under investigation, avoiding such artifacts is paramount.

Experimental Workflow: CETSA

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Detection & Analysis A 1. Treat Cells with (3S,6R)-6-Methylpiperidine-3-carboxamide or Vehicle (DMSO) B 2. Incubate at 37°C to allow compound uptake A->B C 3. Aliquot cells and heat at a range of temperatures (e.g., 40°C - 70°C) B->C D 4. Lyse cells (e.g., freeze-thaw) C->D E 5. Centrifuge to separate soluble fraction (supernatant) from aggregated proteins (pellet) D->E F 6. Quantify soluble ALK protein by Western Blot G 7. Plot data to determine thermal shift (ΔTagg) F->G

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Experimental Protocol: CETSA for ALK Engagement

This protocol is designed for an ALK-positive cell line, such as Karpas-299 or SU-DHL-1.

  • Cell Culture and Treatment:

    • Culture ALK-positive cells (e.g., Karpas-299) in appropriate media to ~80% confluency.

    • Harvest and resuspend cells to a density of 2 x 10⁶ cells/mL.

    • In separate tubes, treat cell suspensions with (3S,6R)-6-Methylpiperidine-3-carboxamide at a final concentration (e.g., 10 µM) or with vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for 1-2 hours at 37°C in a humidified CO₂ incubator to allow for compound uptake.[4]

  • Heat Challenge:

    • Aliquot 100 µL of the treated cell suspensions into individual PCR tubes for each temperature point.

    • Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments).[4]

    • Immediately after heating, cool the samples on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This process disrupts the cell membranes without the use of detergents that could interfere with protein aggregation.[4]

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. This step pellets the aggregated, denatured proteins.[4]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of each supernatant using a BCA assay to ensure equal loading.

    • Prepare samples for SDS-PAGE, load equal protein amounts, and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for ALK. A loading control antibody (e.g., β-actin or GAPDH) should also be used to confirm equal protein loading.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for ALK at each temperature for both the compound-treated and vehicle-treated samples.

    • Normalize the intensity of each band to the intensity at the lowest temperature point (40°C).

    • Plot the normalized soluble ALK protein amount against temperature for both conditions. The resulting curves are the "melting curves."

    • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and thus, target engagement.[7] The change in the aggregation temperature (ΔTagg) can be quantified.

Data Presentation: CETSA
TreatmentTemperature (°C)Normalized Soluble ALK (%)
Vehicle (DMSO)49100
5285
5551
5820
615
(3S,6R)-6-Methylpiperidine-3-carboxamide (10 µM) 49100
5298
5589
5853
6118

Method 2: NanoBRET™ Target Engagement Assay - Quantitative Analysis in Live Cells

The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding at a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[8] This technology requires two components: the target protein (ALK) fused to the bright NanoLuc® luciferase enzyme (the BRET donor) and a fluorescently labeled tracer compound that binds to the target (the BRET acceptor).[9]

When the fluorescent tracer binds to the NanoLuc®-ALK fusion protein, the close proximity allows for energy transfer from the luciferase to the fluorophore upon addition of a substrate, generating a BRET signal.[9] A test compound that also binds to ALK will compete with the tracer, reducing the BRET signal in a dose-dependent manner. This allows for the quantitative determination of compound affinity (IC50) in a physiologically relevant environment.[8]

Scientific Rationale for NanoBRET™

The NanoBRET™ assay is chosen for its high sensitivity, quantitative nature, and suitability for higher-throughput screening.[8] Unlike CETSA, which provides a qualitative or semi-quantitative measure of stabilization, NanoBRET™ provides a precise intracellular IC50 value, which is invaluable for establishing structure-activity relationships.[10] While it requires genetic modification of the target protein, the use of the small, bright NanoLuc® enzyme at low expression levels minimizes the risk of cellular artifacts.[9] This method is ideal for ranking the potency of different compounds and understanding how affinity in a biochemical assay translates to engagement in a live cell.[8]

Experimental Workflow: NanoBRET™

NanoBRET_Workflow cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Signal Detection cluster_3 Data Analysis A 1. Transfect cells (e.g., HEK293) with NanoLuc®-ALK fusion vector B 2. Seed cells into a multi-well plate A->B C 3. Add NanoBRET® Tracer and varying concentrations of test compound B->C D 4. Incubate to allow competitive binding C->D E 5. Add NanoBRET® substrate and extracellular NanoLuc® inhibitor D->E F 6. Measure donor (460nm) and acceptor (610nm) emission E->F G 7. Calculate BRET ratio and plot against compound concentration H 8. Determine intracellular IC50 G->H

Caption: A schematic overview of the NanoBRET™ Target Engagement Assay workflow.

Detailed Experimental Protocol: NanoBRET™ for ALK Engagement

This protocol assumes the use of HEK293 cells, which are easily transfected.

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid vector encoding for a NanoLuc®-ALK fusion protein.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM medium.

    • Dispense the cell suspension into a white, 96-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of (3S,6R)-6-Methylpiperidine-3-carboxamide in Opti-MEM.

    • Prepare the NanoBRET™ ALK tracer at the recommended concentration in Opti-MEM.

    • Add the test compound dilutions to the appropriate wells, followed immediately by the addition of the tracer. Include "no compound" controls for maximum BRET signal and "no tracer" controls for background.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator. This allows the system to reach binding equilibrium.[11]

  • Luminescence Reading:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions, including the extracellular NanoLuc® inhibitor to quench any signal from non-intact cells.[11]

    • Add the substrate mixture to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.

    • Correct the BRET ratios by subtracting the background ratio from the "no tracer" control wells.

    • Normalize the data by setting the "no compound" control as 100% and a high concentration of a known potent ALK inhibitor as 0%.

    • Plot the normalized BRET ratio against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the intracellular IC50 value.[12]

Data Presentation: NanoBRET™
CompoundIntracellular IC50 (nM)
(3S,6R)-6-Methylpiperidine-3-carboxamide 85
Crizotinib (Reference ALK Inhibitor)25
Inactive Epimer Control> 10,000

Comparison of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand-induced protein thermal stabilization.[4]Bioluminescence Resonance Energy Transfer (BRET).[8]
Compound/Target Modification None required (label-free).[4]Requires NanoLuc® fusion protein and a fluorescent tracer.[9]
Cell System Works with endogenous proteins in any cell line.[6]Typically requires transfection in a host cell line (e.g., HEK293).[11]
Primary Readout Thermal shift (ΔTagg).[4]Intracellular IC50.[10]
Data Type Semi-quantitative (stabilization) or quantitative (dose-response).Highly quantitative (affinity).
Throughput Lower to medium; can be adapted for higher throughput (CETSA HT).[13]High; easily performed in 96- or 384-well format.[8]
Key Advantage High physiological relevance, no artifacts from labels.High precision, quantitative potency data, suitable for SAR.
Key Disadvantage Not all binding events cause a thermal shift; lower throughput.[6]Requires genetic engineering and a specific fluorescent tracer.

Complementary Evidence: Downstream Pathway Modulation

While direct binding assays like CETSA and NanoBRET™ are essential, a comprehensive validation strategy should also include measuring the functional consequences of target engagement. ALK is a receptor tyrosine kinase that, upon activation, triggers several downstream signaling cascades, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways.[14]

Inhibition of ALK's kinase activity by (3S,6R)-6-Methylpiperidine-3-carboxamide should lead to a dose-dependent decrease in the phosphorylation of key downstream nodes like STAT3 and AKT. This can be readily assessed by Western blotting of lysates from compound-treated cells using phospho-specific antibodies. Observing a reduction in p-STAT3 or p-AKT at concentrations consistent with the IC50 obtained from the NanoBRET™ assay provides powerful, independent confirmation that the compound not only binds its target but also functionally inhibits it.

ALK Signaling Pathway

ALK_Signaling Ligand Ligand (e.g., PTN, MK) ALK ALK Receptor Ligand->ALK Activates PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS ALK->RAS Inhibitor (3S,6R)-6-Methyl- piperidine-3-carboxamide Inhibitor->ALK Inhibits AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation

Sources

Safety Operating Guide

(3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of (3S,6R)-6-Methylpiperidine-3-carboxamide Hydrochloride

As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety frameworks required for handling advanced pharmaceutical intermediates. (3S,6R)-6-Methylpiperidine-3-carboxamide hydrochloride is a highly specific, chiral building block predominantly utilized in the synthesis of targeted kinase inhibitors, such as the PDK1 inhibitor GSK2334470[1]. While its application in signaling research is invaluable, its physicochemical profile as a piperidine hydrochloride salt demands rigorous operational and disposal protocols to mitigate acute toxicity and environmental hazards[2][3].

This guide provides a self-validating system of standard operating procedures (SOPs) for the safe handling, spill containment, and terminal disposal of this compound.

Chemical Profiling and Hazard Assessment

Understanding the causality behind safety protocols begins with the molecule's intrinsic properties. As a hydrochloride salt, this compound presents as a stable solid (crystalline powder) under standard conditions, which significantly reduces the vapor pressure compared to free-base piperidine[4]. However, this physical state introduces the risk of aerosolized dust exposure.

Causality Insight: The piperidine ring is a potent pharmacophore but also acts as a severe irritant to mucous membranes. The hydrochloride salt formulation increases aqueous solubility, meaning it can rapidly dissolve in sweat or mucosal fluids upon contact, leading to localized pH alterations and cellular irritation[2][5].

Table 1: Physicochemical and Hazard Summary

Property / HazardSpecification / ClassificationOperational Implication
Physical State Solid (Crystalline Powder)Risk of explosible dust-air mixture if dispersed[3].
Acute Toxicity Category 3 (Oral), Category 4 (Inhalation)Toxic if swallowed (H301); Harmful if inhaled (H332)[3][6].
Irritation Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Causes serious eye/skin irritation; respiratory irritant[6][7].
Environmental Toxic to terrestrial vertebratesRequires strict containment; cannot be flushed into municipal sewers[3][4].

Contextualizing the Compound: Role in Drug Discovery

To understand why this specific stereoisomer is handled in research labs, we must look at its downstream applications. The (3S,6R) stereochemistry is critical for the spatial orientation required to bind the ATP-binding cleft of specific kinases. For instance, it forms the core structural motif of GSK2334470, a highly specific inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1)[1].

G A (3S,6R)-6-Methylpiperidine- 3-carboxamide HCl B Cross-Coupling / Amidation A->B Synthesis C GSK2334470 (PDK1 Inhibitor) B->C Yield D Inhibition of Akt/S6K1 Signaling C->D in vitro assay

Caption: Workflow illustrating the application of the piperidine intermediate in PDK1 inhibitor synthesis.

Standard Operating Procedure (SOP): Laboratory Handling

To ensure a self-validating safety system, every handling step must have a built-in verification mechanism.

  • Engineering Controls: All manipulations of the dry powder must be conducted within a Class II Type A2 biological safety cabinet or a certified chemical fume hood[2]. Validation: Verify the inward airflow velocity (standard 100 fpm) before opening the container.

  • Personal Protective Equipment (PPE):

    • Respiratory: If a fume hood is unavailable, an N95 or P100 particulate respirator (EN 143 equivalent) is mandatory to prevent inhalation of micro-particulates[2].

    • Dermal: Nitrile gloves (minimum 0.11 mm thickness) must be worn. Causality: Nitrile provides excellent resistance to amine derivatives. Gloves must be inspected for micro-tears before use.

    • Ocular: Snug-fitting chemical splash goggles (NIOSH or EN 166 approved)[2].

Spill Containment and Decontamination Protocol

In the event of a spill, liquid-based cleaning methods (like wet mopping) must be avoided initially, as introducing water to the hydrochloride salt can create a concentrated, highly irritating aqueous solution[5].

Step-by-Step Spill Response:

  • Evacuation & Ventilation: Evacuate personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear any aerosolized dust[2].

  • Donning Advanced PPE: Responders must wear a fitted respirator, double nitrile gloves, and a Tyvek suit if the spill exceeds 50 grams.

  • Dry Containment: Use dry clean-up procedures. Gently cover the spill with dry lime, sand, or a commercial inert absorbent to prevent dust generation[8][9].

  • Mechanical Collection: Using non-sparking tools (to prevent static ignition of organic dust), sweep or shovel the mixture into a sealable, chemically compatible hazardous waste container[3][4].

  • Chemical Decontamination: Once the bulk solid is removed, wash the surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual trace amines, followed by copious amounts of water[5].

Comprehensive Waste Disposal Procedures

The disposal of (3S,6R)-6-Methylpiperidine-3-carboxamide hydrochloride must comply with strict environmental regulations (e.g., EPA/RCRA in the US, or equivalent local directives) due to its toxicity profile[4][8]. Never discharge this material into waterways, drains, or sewers[5].

WasteRouting Start Waste Generation: Piperidine Derivative Solid Solid Chemical Residue Start->Solid Liquid Aqueous/Solvent Wash Start->Liquid PPE Contaminated PPE/Packaging Start->PPE Incineration High-Temp Incineration (Flue Gas Scrubber) Solid->Incineration Primary Route AqueousDisp Hazardous Liquid Waste Collection Liquid->AqueousDisp pH Neutralization SolidWaste Hazardous Solid Waste Bin PPE->SolidWaste Double Bagged AqueousDisp->Incineration Solvent Blending SolidWaste->Incineration

Caption: Decision tree for the segregation and disposal of piperidine hydrochloride waste streams.

Step-by-Step Disposal Methodology:

  • Solid Waste Routing (Primary Method): The preferred and most environmentally sound method for disposing of piperidine hydrochloride derivatives is high-temperature incineration. The waste must be dissolved or mixed with a combustible solvent and processed in an authorized incinerator equipped with an afterburner and a flue gas scrubber[2][6]. Causality: The flue gas scrubber is critical; combusting hydrochloride salts generates corrosive hydrogen chloride (HCl) gas and nitrogen oxides (NOx), which must be scrubbed from the exhaust to prevent atmospheric pollution[4][6].

  • Aqueous Waste Management: Any aqueous waste generated from washing glassware or spill decontamination must be collected in designated hazardous liquid waste carboys. Due to the pH alterations caused by the compound, neutralization may be required before the waste management facility accepts it[5].

  • Contaminated Packaging: Empty containers retain product residue (dust) and remain hazardous. Do not attempt to wash and reuse them. They must be sealed, labeled as "Contaminated Packaging - Toxic Solid," and disposed of alongside the bulk chemical waste[2][4].

References

  • GSK2334470 - Potent PDK1 Inhibitor for Signaling Research. APExBIO. 1

  • PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical. 2

  • Piperidine hydrochloride - SAFETY DATA SHEET. Thermo Fisher Scientific. 3

  • HAZARDOUS SUBSTANCE FACT SHEET: PIPERIDINE. New Jersey Department of Health. 8

  • 4-(4-Chlorophenoxy)piperidine hydrochloride - SAFETY DATA SHEET. Apollo Scientific. 9

  • 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride Safety Data Sheet. SynQuest Laboratories. 6

  • Piperidine - SAFETY DATA SHEET. Thermo Fisher Scientific. 4

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. 5

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for (3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized chemical reagents is the foundation of a secure and compliant laboratory environment. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when working with (3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride, ensuring the protection of personnel and the integrity of research.

Hazard Assessment: A Tri-Factor Analysis

  • The Piperidine Core: Piperidine and its derivatives are known to be hazardous.[1][2][3][4] Key risks include:

    • Toxicity: Toxic if inhaled, in contact with skin, or if swallowed.[1][4]

    • Corrosivity: Causes severe skin burns and serious eye damage.[1][2][4]

    • Flammability: The parent compound, piperidine, is a highly flammable liquid and vapor.[1][4][5] While the salt form is a solid, this underlying property necessitates caution around ignition sources.[6][7]

  • The Hydrochloride Salt: The presence of a hydrochloride salt introduces acidic and corrosive properties.[8]

    • Respiratory Irritation: Hydrochloride salts can release acidic mists or hydrogen chloride (HCl) gas, especially in the presence of moisture or heat.[8][9] Inhaling these can cause severe irritation to the nose, throat, and lungs.[10][11]

    • Corrosivity: Hydrochloric acid is corrosive to skin, eyes, and mucous membranes.[8][11]

  • Physical Form: As a hydrochloride salt, this compound is expected to be a crystalline solid at room temperature. This presents a significant risk of aerosolization, meaning fine dust particles can become airborne during handling (e.g., weighing, transferring) and subsequently inhaled.

Personal Protective Equipment (PPE) Protocol

Based on the hazard assessment, a multi-layered PPE approach is mandatory. The following table outlines the minimum required PPE for handling (3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride.

Protection TypeSpecificationRationale / Key Considerations
Eye & Face Protection Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards. A full face shield should be worn over the goggles.[5][12]Protects against splashes of solutions and, critically, airborne dust particles that can cause severe eye damage. The face shield provides an additional barrier for the entire face.
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.[3]Provides a barrier against skin contact, which can cause burns and toxicity.[1] Always inspect gloves for tears or holes before use and use proper removal techniques to avoid contaminating your skin. For prolonged contact, consult the glove manufacturer's compatibility chart.
Body Protection A flame-resistant laboratory coat, fully buttoned.[13] For larger quantities, a chemical-resistant apron over the lab coat is recommended.[5]Protects skin and personal clothing from spills and dust.[14] Long pants and fully-enclosed, chemical-resistant shoes are mandatory.[13]
Respiratory Protection All handling of the solid compound must occur in a certified chemical fume hood.[12] For procedures outside a hood or if dust generation is unavoidable, a NIOSH-approved respirator with P100 (particulate) cartridges is required.The primary risk is inhalation of fine dust particles. A fume hood provides the primary engineering control to minimize this exposure.[12] A respirator is a necessary secondary measure if the primary control is insufficient or unavailable.

Step-by-Step Operational Plan for Safe Handling

Adherence to a strict, procedural workflow is critical for minimizing exposure.

Phase 1: Preparation
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and designated hazardous waste containers, and place them inside the fume hood.[15]

  • Don PPE: Before handling the chemical, put on all required PPE in the correct order: lab coat, respirator (if needed), safety goggles, face shield, and finally, gloves.

Phase 2: Chemical Handling
  • Work Within Fume Hood: Conduct all manipulations of the solid compound, including weighing and transferring, exclusively within the confines of the chemical fume hood.[12]

  • Minimize Dust Generation: Handle the solid gently. Avoid scooping or pouring rapidly, which can create airborne dust.

  • Maintain Container Integrity: Keep the primary chemical container tightly sealed when not in active use to prevent accidental spills or release.[16]

Phase 3: Post-Handling & Decontamination
  • Decontaminate Work Area: After handling is complete, wipe down the work surface inside the fume hood, the exterior of any containers, and any equipment used with an appropriate solvent (e.g., 70% ethanol), disposing of the wipes in the designated solid hazardous waste container.

  • Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed first, followed by the face shield and goggles, lab coat, and respirator (if used).

  • Dispose of PPE: Dispose of contaminated gloves and any other disposable PPE into the hazardous waste stream.[15]

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing PPE.[13][17]

G Diagram 1: PPE Selection & Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase HA 1. Conduct Hazard Assessment SelectPPE 2. Select Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) HA->SelectPPE Identify Risks VerifyHood 3. Verify Fume Hood Functionality SelectPPE->VerifyHood DonPPE 4. Don PPE VerifyHood->DonPPE WorkInHood 5. Work Within Fume Hood DonPPE->WorkInHood WeighTransfer 6. Carefully Weigh & Transfer Compound WorkInHood->WeighTransfer KeepClosed 7. Keep Container Closed When Not In Use WeighTransfer->KeepClosed Decon 8. Decontaminate Work Area & Equipment KeepClosed->Decon DoffPPE 9. Doff & Dispose of Contaminated PPE Decon->DoffPPE Wash 10. Wash Hands Thoroughly DoffPPE->Wash End Procedure Complete Wash->End Start Start Start->HA

Caption: Workflow for PPE Selection and Safe Handling.

Spill and Emergency Procedures

Immediate and correct action is crucial in the event of a spill or exposure.

  • Small Spill (Solid):

    • Alert personnel in the immediate area and restrict access.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[3]

    • Carefully sweep the mixture into a designated hazardous waste container. Avoid creating dust.

    • Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[15]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6]

Waste Disposal Plan

All materials contaminated with (3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride must be treated as hazardous waste.

  • Waste Segregation: Collect all waste, including unused product, contaminated labware (e.g., pipette tips, weigh boats), and contaminated PPE, in a designated hazardous waste container.[15]

  • Container Requirements: The waste container must be made of a compatible material, be kept closed, and be clearly labeled.[15][18]

  • Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "(3S,6R)-6-Methylpiperidine-3-carboxamide;hydrochloride".[15]

  • Disposal: Arrange for collection by a licensed environmental waste management contractor. Never dispose of this chemical down the drain or in regular trash.[18][19]

By integrating this comprehensive safety protocol into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for groundbreaking research.

References

  • Eversafe Academy. (2024, January 12). Staying Safe in the Lab: Easy Tips for Handling Chemicals. [Link]

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. [Link]

  • Lab Manager. (2023, April 11). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. [Link]

  • Iowa State University Environmental Health and Safety. Chemical Handling and Storage. [Link]

  • University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. [Link]

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]

  • ChemSupply Australia. (2023, October 22). Safety Data Sheet PIPERIDINE. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

  • Alfa Aesar. (2023, March 16). Piperidine - SAFETY DATA SHEET. [Link]

  • Capot Chemical. (2026, March 10). MSDS of methyl (3R,6S)-6-methylpiperidine-3-carboxylate. [Link]

  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. [Link]

  • NextSDS. (3S,6S)-6-Methylpiperidine-3-carbonitrile hydrochloride — Chemical Substance Information. [Link]

  • National Center for Biotechnology Information. ACUTE TOXICITY OF HYDROGEN CHLORIDE - Assessment of Exposure-Response Functions for Rocket-Emission Toxicants. [Link]

  • Sentry Air Systems, Inc. (2017, February 28). Hydrochloric acid health risks: vapor, mist, and fume inhalation. [Link]

  • OMAL. Hydrochloric Acid Hazard and How to Stay Safe. [Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.